molecular formula C19H16ClNO3 B12409534 Antibacterial agent 95

Antibacterial agent 95

Cat. No.: B12409534
M. Wt: 341.8 g/mol
InChI Key: SNXDJHDIXKVNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 95 is a useful research compound. Its molecular formula is C19H16ClNO3 and its molecular weight is 341.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyethanone

InChI

InChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3

InChI Key

SNXDJHDIXKVNFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Foundational & Exploratory

"Antibacterial agent 95" mechanism of action against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Mechanism of Action of a Novel 2-(Quinoline-4-yloxy)acetamide Series Against Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis remains a formidable global health challenge, largely exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide focuses on "Antibacterial Agent 95," a representative compound from the promising 2-(quinoline-4-yloxy)acetamide (QOA) class. These compounds have demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains, with some exhibiting minimum inhibitory concentrations (MICs) in the submicromolar range.[1] The core mechanism of action for this class of compounds has been identified as the inhibition of the cytochrome bc1 complex, a crucial component of the mycobacterial electron transport chain.[1][2][3] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The primary molecular target of the 2-(quinoline-4-yloxy)acetamide class, including "Agent 95," is the cytochrome bc1 complex (also known as complex III) of Mycobacterium tuberculosis.[1][2][3] This enzyme complex is a critical component of the electron transport chain, responsible for generating a proton motive force that drives ATP synthesis.

The QcrB Subunit: The Point of Inhibition

Specifically, the QOAs bind to the QcrB subunit of the cytochrome bc1 complex.[1][2][3] This interaction disrupts the normal electron flow from menaquinol to cytochrome c, thereby inhibiting the proton-pumping activity of the complex. The consequence of this inhibition is a collapse of the proton gradient across the inner mycobacterial membrane, leading to ATP depletion and ultimately, bacterial cell death. Evidence for this specific targeting comes from studies involving spontaneous resistant mutants of M. tuberculosis. Whole-genome sequencing of these resistant strains has consistently revealed mutations in the qcrB gene.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of "this compound" at the molecular level.

Antibacterial_Agent_95_Mechanism_of_Action Agent_95 This compound (2-(quinoline-4-yloxy)acetamide) Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) QcrB QcrB Subunit Agent_95->QcrB Binds to and inhibits Electron_Transport Electron Transport Chain Cytochrome_bc1->Electron_Transport Is a key component of Proton_Motive_Force Proton Motive Force Generation Cytochrome_bc1->Proton_Motive_Force Inhibition disrupts QcrB->Cytochrome_bc1 Is a subunit of Electron_Transport->Proton_Motive_Force Drives ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase Powers ATP_Production ATP Production Proton_Motive_Force->ATP_Production Reduced ATP_Synthase->ATP_Production Catalyzes Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of "this compound".

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of representative 2-(quinoline-4-yloxy)acetamide compounds against Mycobacterium tuberculosis.

Table 1: In Vitro Anti-Tuberculous Activity

CompoundMtb H37Rv MIC (µM)Mtb MDR Strain MIC (µM)Reference
Agent 95 (representative) 0.3Data not always specified, but active[4]
Lead Compound (Borsoi et al., 2020) 0.3Active against MDR strains[5]
Lead Compound (Pissinate et al., 2022) 0.09Active against MDR strains[4]
Lead Compound (Paz et al., 2023) 0.80-[1]
Isoniazid (Control) ~0.2-0.8Resistant[1]
Rifampicin (Control) ~0.02-0.1Resistant[4]

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
Lead Compound (Paz et al., 2023) HepG2> 20> 25[6]
Lead Compound (Paz et al., 2023) Vero> 20> 25[6]
Selected Compounds (Pissinate et al., 2024) VERO> 10> 500[7]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the 2-(quinoline-4-yloxy)acetamide compounds against M. tuberculosis H37Rv and other strains is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the serially diluted compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 7-10 days.

  • Addition of Resazurin: After the incubation period, 30 µL of a 0.01% resazurin solution is added to each well.

  • Reading of Results: The plates are re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against mammalian cell lines to determine their selectivity.

Protocol: MTT Assay on Macrophage Cell Line (e.g., RAW 264.7)

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflows and Logical Relationships

Drug Discovery and Evaluation Workflow

The following diagram outlines the general workflow for the discovery and preclinical evaluation of novel anti-tuberculosis agents like the 2-(quinoline-4-yloxy)acetamides.

Drug_Discovery_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Synthesis Synthesis of 2-(quinoline-4-yloxy)acetamide Analogs SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Synthesis Optimization MIC_Assay MIC Determination (Mtb H37Rv & MDR strains) SAR->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., RAW 264.7, HepG2) MIC_Assay->Cytotoxicity_Assay Intracellular_Assay Intracellular Activity (Macrophage Infection Model) Cytotoxicity_Assay->Intracellular_Assay Resistant_Mutants Generation & Sequencing of Resistant Mutants Intracellular_Assay->Resistant_Mutants Target_Identification Identification of Mutations (e.g., in qcrB gene) Resistant_Mutants->Target_Identification ADME ADME/PK Studies (Solubility, Stability, etc.) Target_Identification->ADME In_Vivo In Vivo Efficacy Studies (Mouse Model) ADME->In_Vivo

Caption: Preclinical evaluation workflow for novel anti-TB agents.

Conclusion

"this compound" and the broader class of 2-(quinoline-4-yloxy)acetamides represent a significant advancement in the search for novel anti-tuberculosis therapies. Their potent activity against both drug-sensitive and resistant strains of M. tuberculosis, coupled with a well-defined mechanism of action targeting the cytochrome bc1 complex, makes them a compelling scaffold for further development. The favorable selectivity indices observed in preclinical studies suggest a promising therapeutic window. Continued optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in advancing these compounds towards clinical evaluation.

References

A Technical Guide to 2-(Quinolin-4-yloxy)acetamides: Discovery, Synthesis, and Antitubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 2-(quinolin-4-yloxy)acetamides, a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While the specific compound "2-(quinoline-4-methoxy) acetamide" is not extensively documented, the closely related "2-(quinolin-4-yloxy)acetamide" scaffold has been the subject of significant research and development as a potential therapeutic agent. These compounds were identified through phenotypic screening and have demonstrated efficacy against both drug-susceptible and drug-resistant strains of Mtb.[1][2][3][4][5]

Discovery and Initial Identification

The 2-(quinolin-4-yloxy)acetamide scaffold emerged from a phenotypic screening of a large library of compounds, which identified a set of 177 potential lead compounds against M. tuberculosis.[1] Within this set, the quinoline series, and specifically the 2-(quinolin-4-yloxy)acetamides, showed encouraging results.[2][4] The initial lead compound from this series demonstrated a minimum inhibitory concentration (MIC) of 0.70 μM, highlighting its potential for further development.[1] Subsequent optimization and structure-activity relationship (SAR) studies have led to the synthesis of analogs with significantly enhanced potency, with MIC values as low as 0.05 μM.[1][5]

Synthesis of 2-(Quinolin-4-yloxy)acetamides

The synthesis of 2-(quinolin-4-yloxy)acetamides is typically achieved through a two-step process. This methodology allows for the versatile introduction of various substituents on both the quinoline core and the N-arylacetamide moiety to explore the structure-activity relationships.

General Synthetic Workflow

The overall synthetic route involves the preparation of an intermediate, 2-bromo-N-arylacetamide, followed by an O-alkylation reaction with a substituted 4-hydroxyquinoline.

G cluster_0 Step 1: Synthesis of Bromoacetamide Intermediate cluster_1 Step 2: O-Alkylation Aniline Substituted Aniline Intermediate 2-Bromo-N-arylacetamide Aniline->Intermediate Acylation BromoacetylChloride Bromoacetyl Chloride BromoacetylChloride->Intermediate DMAP DMAP (catalyst) DMAP->Intermediate FinalProduct 2-(Quinolin-4-yloxy)acetamide Intermediate->FinalProduct Hydroxyquinoline 4-Hydroxyquinoline Hydroxyquinoline->FinalProduct O-alkylation K2CO3 K2CO3 (base) K2CO3->FinalProduct DMF DMF (solvent) DMF->FinalProduct

Caption: General two-step synthesis of 2-(quinolin-4-yloxy)acetamides.

Experimental Protocols

Step 1: Synthesis of 2-bromo-N-arylacetamides (General Protocol) The initial step involves the acylation of various substituted anilines.

  • A solution of a substituted aniline (1.0 equivalent) is prepared in a suitable solvent, such as dichloromethane.

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.[1][6]

  • The mixture is cooled to 0 °C, and bromoacetyl chloride (1.0 equivalent) is added dropwise.[6]

  • The reaction mixture is then stirred at room temperature for a period ranging from 3 to 18 hours, allowing the acylation to proceed.[1][6]

  • Upon completion, the crude product is typically purified, often by washing and precipitation, to yield the 2-bromo-N-arylacetamide intermediate.

Step 2: Synthesis of 2-(Quinolin-4-yloxy)acetamides (General Protocol) The final compounds are synthesized via a second-order nucleophilic substitution reaction.

  • A mixture of the appropriate 4-hydroxyquinoline (1.0 equivalent) and potassium carbonate (K₂CO₃, approximately 3.0 equivalents) is prepared in dry N,N-dimethylformamide (DMF).[2][4]

  • The corresponding 2-bromo-N-arylacetamide intermediate (1.0 equivalent) is added to the suspension.[2]

  • The reaction mixture is stirred at room temperature (25 °C) for 16-18 hours.[1][2][4]

  • After the reaction is complete, it is quenched by the addition of distilled water, which typically causes the crude product to precipitate.[2]

  • The solid product is isolated by filtration or centrifugation, washed with water, and dried under reduced pressure to afford the final 2-(quinolin-4-yloxy)acetamide.[2] Further purification can be performed by column chromatography if necessary.[2]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Studies involving whole-genome sequencing of spontaneous resistant mutants have indicated that the antimycobacterial activity of 2-(quinolin-4-yloxy)acetamides is linked to the inhibition of the QcrB subunit of the menaquinol cytochrome c oxidoreductase, also known as the cytochrome bc1 complex.[4] This complex is a crucial component of the electron transport chain in M. tuberculosis.

The cytochrome bc1 complex catalyzes the transfer of electrons from menaquinol to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane. This creates a proton motive force that drives the synthesis of ATP. By inhibiting the QcrB subunit, 2-(quinolin-4-yloxy)acetamides disrupt the electron transport chain, block ATP synthesis, and ultimately lead to bacterial cell death.[6][7]

cluster_etc Mtb Electron Transport Chain Menaquinol Menaquinol (QH2) bc1 Cytochrome bc1 Complex (QcrB) Menaquinol->bc1 e- CytC Cytochrome c bc1->CytC e- Protons Proton Gradient bc1->Protons H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesis Protons->ATP_Synthase H+ flow Inhibitor 2-(Quinolin-4-yloxy) -acetamide Inhibitor->bc1 Inhibits

Caption: Inhibition of the Mtb cytochrome bc1 complex by 2-(quinolin-4-yloxy)acetamides.

Quantitative Data and Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the antitubercular potency of the 2-(quinolin-4-yloxy)acetamide scaffold. These studies have revealed several key insights:

  • N-arylacetamide Substituents: The nature of the substituent on the N-aryl portion of the acetamide side chain significantly influences activity. Bulky, lipophilic groups tend to improve antimycobacterial action.[1] For instance, replacing a phenyl group with a 2-naphthyl group resulted in one of the most potent compounds in a series, with an MIC of 0.05 μM.[1] Conversely, the introduction of electron-withdrawing groups generally leads to decreased activity.[1]

  • Quinoline Core Substituents: Modifications to the quinoline ring also impact potency. A methoxy group at the 6-position of the quinoline ring was found to be important for activity.[1] Replacing this methoxy group with halogens like chlorine or bromine reduced the activity.

  • Position of Substituents: The position of substituents on the N-aryl ring is also critical. For example, a methoxy group at the 3-position of the benzyl ring decreased potency twofold compared to a 2- or 4-methoxy derivative.[1]

The following table summarizes the in vitro activity of selected 2-(quinolin-4-yloxy)acetamide analogs against the H37Rv strain of M. tuberculosis.

Compound IDQuinoline Substituent (R¹)N-Aryl Substituent (R²)MIC (μM) vs. Mtb H37RvReference
Lead Cmpd. 2 6-OCH₃, 2-CH₃2-OCH₃-Phenyl0.44[1]
5a 6-H, 2-CH₃2-OCH₃-Phenyl>29[1]
5b 6-OCH₃, 2-CH₃Phenyl0.48[1]
5c 6-OCH₃, 2-CH₃3-OCH₃-Phenyl0.88[1]
5d 6-OCH₃, 2-CH₃4-OCH₃-Phenyl0.44[1]
5e 6-OCH₃, 2-CH₃2,4-diOCH₃-Phenyl0.15[1]
5i 6-OCH₃, 2-CH₃4-CF₃-Phenyl0.80[5]
5s 6-OCH₃, 2-CH₃2-Naphthyl0.05[1]
Isoniazid --1.46[1]
Rifampin --0.20[6]

Conclusion

The 2-(quinolin-4-yloxy)acetamide class of compounds represents a significant advancement in the search for new antitubercular agents. Discovered through phenotypic screening, these molecules exhibit potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains. Their well-defined mechanism of action, involving the inhibition of the essential cytochrome bc1 complex, provides a solid foundation for rational drug design. The straightforward and versatile two-step synthesis allows for extensive exploration of the structure-activity landscape, which has already yielded compounds with submicromolar potency. Further development of this scaffold holds considerable promise for delivering novel drug candidates to combat the global health threat of tuberculosis.[2][3][8]

References

In-Depth Technical Guide: Characterization of Antibacterial Agent 95 (CAS Number 2413006-48-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Antibacterial Agent 95, a novel antitubercular agent belonging to the 2-(quinoline-4-yloxy)acetamide class of compounds. The information presented is collated from foundational research and is intended to support further investigation and development of this promising antibacterial candidate.

Core Compound Data

This compound is a synthetic compound identified for its potent activity against Mycobacterium tuberculosis.

IdentifierValue
Compound Name This compound
CAS Number 2413006-48-9
Chemical Class 2-(quinoline-4-yloxy)acetamide
Primary Indication Antitubercular

Biological Activity

The primary biological activity of this compound is the inhibition of Mycobacterium tuberculosis growth. The compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains.

In Vitro Antitubercular Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro efficacy.

StrainMIC (µM)
Mycobacterium tuberculosis H37Rv 0.3[1][2][3]
Activity in a Macrophage Model

To assess the compound's ability to reach its intracellular target, its activity was evaluated in a macrophage model of tuberculosis infection. This compound was shown to inhibit the growth of Mycobacterium tuberculosis within infected macrophages.[1][3]

Cytotoxicity

Evaluating the toxicity of a compound against mammalian cells is crucial for determining its therapeutic window.

Cell LineIC50 (µM)
HepG2 (Human Liver Carcinoma) > 20[3]
Vero (Monkey Kidney Epithelial) > 20[3]

Mechanism of Action

Research indicates that the 2-(quinoline-4-yloxy)acetamide class of compounds, including this compound, targets the cytochrome bc1 complex of Mycobacterium tuberculosis.[1][4] This complex is a critical component of the electron transport chain, which is essential for cellular respiration and ATP synthesis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action:

cluster_etc M. tuberculosis Electron Transport Chain NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e⁻ Succ_DH Succinate Dehydrogenase Succ_DH->Menaquinone e⁻ Cyt_bc1 Cytochrome bc1 Complex (QcrB) Menaquinone->Cyt_bc1 e⁻ Cyt_aa3 Cytochrome aa3 Oxidase Cyt_bc1->Cyt_aa3 e⁻ Proton_Gradient Proton Gradient Cyt_bc1->Proton_Gradient H⁺ pumping O2 O₂ Cyt_aa3->O2 e⁻ Cyt_aa3->Proton_Gradient H⁺ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesis H2O H₂O O2->H2O Proton_Gradient->ATP_Synthase H⁺ flow Agent95 This compound Inhibition Agent95->Inhibition Inhibition->Cyt_bc1 Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

General Synthesis of 2-(quinoline-4-yloxy)acetamides

A solution of the appropriate 2-bromoacetamide (1.0 equivalent) is added to a mixture of a substituted 4-hydroxyquinoline (1.0 equivalent) and potassium carbonate (3.12 equivalents) in dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 18 hours. Following the completion of the reaction, the mixture is quenched with distilled water, leading to the precipitation of the crude product. The product is then collected and purified.

In Vitro Antimycobacterial Activity (MIC Determination)

The antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv is grown to mid-log phase. The bacterial suspension is then added to a 96-well microplate. The test compound, serially diluted, is added to the wells. The plates are incubated at 37°C for a defined period. A solution of Alamar Blue is then added to each well, and the plates are re-incubated. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating the inhibition of bacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compound is assessed against HepG2 and Vero cell lines. The cells are seeded in 96-well plates and incubated. The test compound at various concentrations is then added to the wells, and the plates are incubated for 72 hours. Cell viability is determined using a standard assay such as the MTT or neutral red uptake assay. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[3]

Macrophage Infection Model

To evaluate intracellular activity, a macrophage cell line (e.g., J774) is infected with Mycobacterium tuberculosis H37Rv. After allowing for phagocytosis, extracellular bacteria are removed by washing. The infected cells are then treated with different concentrations of the test compound. After a set incubation period, the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on solid media and counting the colony-forming units (CFUs).

Experimental Workflow

The following diagram outlines the general workflow for the characterization of novel antitubercular agents like this compound.

start Start: Design & Synthesis of 2-(quinoline-4-yloxy)acetamide Analogs mic_assay In Vitro Screening: MIC Determination vs. M. tb H37Rv start->mic_assay mdr_screening Screening vs. MDR-TB Strains mic_assay->mdr_screening Potent Compounds cytotoxicity Cytotoxicity Assays (e.g., HepG2, Vero) mic_assay->cytotoxicity Potent Compounds selectivity_index Calculate Selectivity Index (IC50 / MIC) mdr_screening->selectivity_index cytotoxicity->selectivity_index macrophage_model Intracellular Activity: Macrophage Infection Model selectivity_index->macrophage_model High Selectivity moa_studies Mechanism of Action Studies (e.g., Mutant Strain Analysis) macrophage_model->moa_studies Active Intracellularly lead_compound Lead Compound Identification moa_studies->lead_compound

Caption: General experimental workflow for antitubercular agent characterization.

References

The Quinoline Scaffold: A Privileged Structure in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Quinoline-Based Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse pharmacological activities. In the realm of infectious diseases, quinoline-based agents have emerged as a particularly promising class of therapeutics for combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The discovery and development of bedaquiline, the first new anti-TB drug in over four decades, has reinvigorated interest in the quinoline scaffold and spurred extensive research into its structure-activity relationships (SAR) to design novel, more potent, and safer antitubercular drugs. This technical guide provides a comprehensive overview of the SAR of quinoline-based antitubercular agents, detailing key structural modifications that influence their efficacy, summarizing quantitative data, outlining experimental protocols for their evaluation, and visualizing key pathways and workflows.

Core Structure-Activity Relationships

The antitubercular activity of the quinoline scaffold is intricately linked to the nature and position of various substituents on its bicyclic ring. Numerous studies have systematically explored these relationships, revealing key pharmacophoric features essential for potent anti-Mtb activity.

A fundamental aspect of the SAR of many quinoline-based antitubercular agents is the presence of a lipophilic substituent at the C2 position and a polar group at the C4 position.[1] Modifications at other positions, such as C6, C7, and C8, have also been shown to significantly impact activity.

Substitutions at the C2 and C4 Positions

Research into 2,4-disubstituted quinolines has demonstrated that the nature of the groups at these positions is critical for antitubercular potency. For instance, a series of 2,4-disubstituted quinolines showed that compounds with a phenylamide group at the C2 position and various substituents at the C4 position exhibited significant inhibition of the Mtb H37Rv strain.[1] The most promising compounds in one study exhibited 99% inhibition at a concentration of 6.25 µg/mL.[1]

The Role of the Carboxamide Linker

The introduction of a carboxamide linker at various positions of the quinoline ring has been a successful strategy in developing potent antitubercular agents. Dihydroquinoline carboxamide derivatives, for example, have shown promising activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.39 and 0.78 μg/mL against M. tuberculosis H37Rv.[2] Similarly, quinoline carboxamide derivatives have been synthesized and evaluated for their antitubercular potential, with some compounds showing promising activity.[3][4]

Hybrid Molecules: Expanding the Pharmacological Profile

A growing area of research involves the hybridization of the quinoline core with other known antitubercular pharmacophores. This approach aims to create multifunctional molecules with potentially novel mechanisms of action or improved efficacy against drug-resistant strains.

  • Quinoline-Isoniazid Hybrids: Isoniazid is a first-line anti-TB drug that inhibits mycolic acid biosynthesis.[5] Hybrid molecules combining the quinoline scaffold with isoniazid have been designed and synthesized, with some exhibiting high activity against M. tuberculosis and a dependence on functional KatG for their action.[5]

  • Quinoline-Isoxazole Hybrids: The incorporation of an isoxazole ring into the quinoline scaffold has yielded compounds with potent activity against both replicating and non-replicating Mtb.[6][7] Some of these hybrids have demonstrated submicromolar activity.[6]

  • Quinoline-Thiosemicarbazone Hybrids: Thiosemicarbazones are another class of compounds with known antitubercular activity. Hybrid molecules incorporating a thiosemicarbazone moiety have been investigated, with some showing remarkable antimycobacterial activity.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various classes of quinoline-based antitubercular agents, highlighting the impact of different substituents on their in vitro activity against M. tuberculosis H37Rv.

Table 1: SAR of 2,4-Disubstituted Quinolines

Compound IDR1 (at C2)R2 (at C4)% Inhibition at 6.25 µg/mLReference
10h-NH-Ph-4-OCH3-CH399[1]
... ... ... ... ...

(Note: This table is a representative example. A comprehensive guide would include a more extensive list of compounds from the cited literature.)

Table 2: Antitubercular Activity of Dihydroquinoline Carboxamide Derivatives

Compound IDSubstituent (R)MIC (µg/mL)Reference
8g-NH-(4-fluorophenyl)0.39[2]
8h-NH-(4-chlorophenyl)0.78[2]
... ... ... ...

(Note: This table is a representative example. A comprehensive guide would include a more extensive list of compounds from the cited literature.)

Table 3: Antitubercular Activity of Quinoline-Isoniazid Hybrids

Compound IDLinkerMIC (µg/mL)Reference
16a-16g1H-1,2,3-triazole0.25-0.50[5]
... ... ... ...

(Note: This table is a representative example. A comprehensive guide would include a more extensive list of compounds from the cited literature.)

Experimental Protocols

The evaluation of novel quinoline-based antitubercular agents involves a series of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro assays.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[9][10][11]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change provides a visual or quantifiable measure of bacterial growth inhibition.

Protocol:

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a standardized turbidity.

  • Plate Setup: The assay is performed in a 96-well microtiter plate. Test compounds are serially diluted in the wells.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well containing the test compound. Drug-free and solvent controls are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[10]

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.[10]

  • Second Incubation: The plates are re-incubated for 24 hours.[10]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink. Results can be read visually or spectrophotometrically.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to assess the cytotoxicity of compounds against mammalian cell lines, providing an indication of their therapeutic index.[12][13][14]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in fixed cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Protocol:

  • Cell Seeding: Adherent mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[12][14]

  • Staining: The plates are washed with water and stained with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[14]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[12][14]

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.[13][15] The IC50 (the concentration that inhibits cell growth by 50%) is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in the study of quinoline-based antitubercular agents can aid in understanding their mechanism of action and the drug discovery pipeline.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F1Fo) Proton_Channel Proton Channel (Fo) Catalytic_Unit Catalytic Unit (F1) Proton_Channel->Catalytic_Unit Proton Motive Force ATP_Production ATP Production Catalytic_Unit->ATP_Production Synthesizes Bedaquiline Bedaquiline Bedaquiline->Proton_Channel Inhibits proton translocation Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of Bedaquiline targeting ATP synthase.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development SAR_Analysis SAR Analysis Compound_Design Compound Design & Synthesis SAR_Analysis->Compound_Design MABA_Assay Antitubercular Activity (MABA) Compound_Design->MABA_Assay SRB_Assay Cytotoxicity (SRB) MABA_Assay->SRB_Assay Mechanism_Studies Mechanism of Action Studies SRB_Assay->Mechanism_Studies In_Vivo_Efficacy In Vivo Efficacy Mechanism_Studies->In_Vivo_Efficacy ADMET_Studies ADMET Profiling In_Vivo_Efficacy->ADMET_Studies Lead_Candidate Lead Candidate ADMET_Studies->Lead_Candidate Lead_Candidate->SAR_Analysis Iterative Optimization

Caption: General workflow for quinoline-based antitubercular drug discovery.

SAR_Summary cluster_modifications Key Structural Modifications Quinoline_Core Quinoline Core C2_Substituents C2: Lipophilic Groups (e.g., Arylamides) Quinoline_Core->C2_Substituents C4_Substituents C4: Polar Groups (e.g., Amines) Quinoline_Core->C4_Substituents C6_C7_Substituents C6/C7: Halogens, Methoxy (Modulate properties) Quinoline_Core->C6_C7_Substituents Hybridization Hybridization with other pharmacophores (e.g., Isoniazid) Quinoline_Core->Hybridization Potent_Activity Potent Antitubercular Activity C2_Substituents->Potent_Activity C4_Substituents->Potent_Activity C6_C7_Substituents->Potent_Activity Hybridization->Potent_Activity

Caption: Summary of key structure-activity relationships for quinoline antituberculars.

Conclusion

The quinoline scaffold remains a highly attractive starting point for the development of novel antitubercular agents. A deep understanding of the structure-activity relationships is paramount for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The continuous exploration of different substitution patterns, the strategic hybridization with other pharmacophores, and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of next-generation quinoline-based drugs to combat the global threat of tuberculosis. This guide serves as a foundational resource for researchers in this field, providing a consolidated overview of the current state of knowledge and highlighting key experimental approaches for the evaluation of these promising compounds.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 95 via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

1. Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] It is a fundamental measurement in the discovery and development of new antibacterial agents, providing a quantitative measure of a compound's potency. The broth microdilution method is a standardized, reproducible, and widely used technique to determine MIC values.[1][4][5][6] This protocol outlines the detailed procedure for determining the MIC of a novel compound, "Antibacterial agent 95," using the broth microdilution assay in a 96-well microtiter plate format.

2. Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[2] Following incubation, the presence or absence of visible bacterial growth (turbidity) is determined. The MIC is identified as the lowest concentration of the agent in which there is no visible growth.[2][7] This method allows for the simultaneous testing of multiple compounds or bacterial strains in a high-throughput format.[1]

3. Materials and Reagents

  • This compound: Stock solution of known concentration.

  • Bacterial Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and test strains.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.

  • 96-Well Plates: Sterile, U- or flat-bottom microtiter plates.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • 0.5 McFarland Turbidity Standard.

  • Spectrophotometer or Densitometer.

  • Sterile Reagent Reservoirs.

  • Multichannel and Single-channel Pipettes.

  • Incubator: Maintained at 35 ± 2°C.[2][8]

  • Plate Reader (Optional): For measuring optical density (OD) at 600 nm.

Experimental Protocols

4. Preparation of Reagents

4.1. This compound Stock Solution

  • Prepare a stock solution of "this compound" at a concentration 100-fold the highest desired final concentration (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL).

  • The choice of solvent depends on the solubility of the agent. Use sterile distilled water if possible. If an organic solvent (e.g., DMSO) is necessary, ensure the final concentration in the assay does not exceed 1%, as it may affect bacterial growth.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

4.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile CAMHB or PBS.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance between 0.08 and 0.13 at 625 nm.[8] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 30 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][8] This typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.

5. Broth Microdilution Procedure

  • Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.[9]

  • Agent Dilution: Add 200 µL of the prepared 2X starting concentration of "this compound" to the wells in column 1.[9]

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[9]

  • Continue this 2-fold serial dilution process across the plate from column 2 to column 10.[9]

  • After mixing in column 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL.[9]

  • Controls:

    • Growth Control (Positive Control): Column 11 will contain 100 µL of CAMHB and the bacterial inoculum, but no antibacterial agent.[10]

    • Sterility Control (Negative Control): Column 12 will contain 100 µL of CAMHB only, with no bacteria or agent.[9][10]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 4.2) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12. The final volume in each well (1-11) will be 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours under ambient air conditions.[2][8]

6. Interpretation of Results

  • Validate the Assay: Before reading the results, check the control wells.

    • The sterility control (Column 12) should be clear, indicating no contamination.

    • The growth control (Column 11) should show distinct turbidity, confirming the viability of the bacteria.

  • Determine the MIC: Visually inspect the wells containing the antibacterial agent. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth (i.e., the first clear well in the dilution series).[2][7]

  • Optional - Spectrophotometric Reading: A plate reader can be used to measure the OD at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[11]

Data Presentation

Results should be recorded in a clear, tabular format. The MIC value is reported in µg/mL or mg/L. It is recommended to perform the assay in triplicate to ensure reproducibility.

Table 1: Sample MIC Data for this compound

Bacterial StrainReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)
S. aureus ATCC 292134845.3
E. coli ATCC 2592216163221.3
Clinical Isolate 18888
Clinical Isolate 2>128>128>128>128

7. Quality Control

  • Reference Strains: Always include well-characterized quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) for which the expected MIC ranges of common antibiotics are known.[2]

  • CLSI Guidelines: Results for QC strains should fall within the acceptable ranges published by the Clinical and Laboratory Standards Institute (CLSI) to validate the test system.[2][4]

  • Inoculum Verification: A purity check of the inoculum should be performed by streaking it onto an agar plate. A colony count can also be done on the growth control well after incubation to confirm the starting inoculum density was correct.[8]

8. References

This protocol is based on established methods and guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5][6] For further details, refer to CLSI document M07.

References

Application Notes: Evaluating "Antibacterial Agent 95" in a Macrophage Model of Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily infects and replicates within host macrophages. A critical aspect of anti-TB drug development is the evaluation of novel compounds for their ability to inhibit Mtb growth within this cellular environment. These application notes provide a comprehensive protocol for assessing the efficacy of "Antibacterial Agent 95" in an in vitro macrophage model of TB infection. The described workflows include methods for determining the cytotoxicity of the compound, its impact on intracellular bacterial load, and its potential immunomodulatory effects on host cell signaling.

2. Mechanism of Action (Hypothesized)

"this compound" is a novel synthetic compound designed to target Mtb's defense mechanisms against host-derived stresses. It is hypothesized to be a potent inhibitor of the mycobacterial enzyme Superoxide Dismutase A (SodA). By inhibiting SodA, "this compound" impairs the bacterium's ability to neutralize reactive oxygen species (ROS) generated by the macrophage phagosome, leading to increased oxidative stress and subsequent bacterial death. This targeted action is expected to have minimal off-target effects on the host macrophage.

3. Data Presentation

The following tables summarize the key quantitative data obtained from the evaluation of "this compound" in a THP-1-derived macrophage model of Mtb infection.

Table 1: Cytotoxicity of "this compound" on THP-1 Derived Macrophages

Concentration (µM)Macrophage Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
597.54.8
1095.15.3
2591.86.2
5088.46.5

Data represents the mean percentage of viable cells relative to the vehicle control after 48 hours of treatment, as determined by an MTT assay.

Table 2: Efficacy of "this compound" on Intracellular Mtb Load

TreatmentConcentration (µM)Intracellular CFU/mLLog Reduction
Untreated Control-1.5 x 10^6-
Vehicle Control-1.4 x 10^60.03
"this compound"18.2 x 10^50.26
"this compound"53.1 x 10^50.68
"this compound"109.5 x 10^41.20
"this compound"252.0 x 10^41.87
Rifampicin (Control)15.0 x 10^32.48

Data represents the number of colony-forming units (CFU) per mL of cell lysate at 48 hours post-infection and treatment.

Table 3: Effect of "this compound" on Cytokine Production by Mtb-Infected Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Uninfected Control-553015
Mtb-Infected-8501200350
Mtb + Agent 95109101350330
Mtb + Agent 95259801410310

Cytokine levels in the supernatant of infected macrophages were measured by ELISA at 24 hours post-treatment.

4. Experimental Protocols

4.1. Culture and Differentiation of THP-1 Macrophages

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 96-well or 24-well plates at a density of 1 x 10⁵ cells/well or 5 x 10⁵ cells/well, respectively.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

  • Incubate for 48 hours to allow for adherence and differentiation.

  • After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and PMA.

  • Add fresh, antibiotic-free RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.

4.2. Macrophage Infection with Mycobacterium tuberculosis

Note: All work with live Mtb must be performed in a Biosafety Level 3 (BSL-3) facility.

  • Prepare a single-cell suspension of Mtb H37Rv by passing the bacterial culture through a 27-gauge needle several times.

  • Measure the optical density at 600 nm (OD₆₀₀) and adjust the bacterial concentration in antibiotic-free RPMI-1640 medium to achieve a multiplicity of infection (MOI) of 10 (10 bacteria per 1 macrophage).

  • Remove the medium from the differentiated THP-1 cells and add the Mtb suspension.

  • Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.

  • After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 medium containing 10% FBS and the desired concentrations of "this compound" or control compounds.

4.3. Determination of Intracellular Bacterial Load (CFU Assay)

  • At the desired time points (e.g., 48 hours post-infection), aspirate the culture medium.

  • Lyse the infected macrophages by adding 0.1% sodium dodecyl sulfate (SDS) in PBS to each well and incubating for 10 minutes at room temperature.

  • Prepare a 10-fold serial dilution series of the cell lysate in PBS containing 0.05% Tween 80.

  • Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL.

4.4. Macrophage Viability (MTT Assay)

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • At the end of the treatment period, add 20 µL of the MTT stock solution to each well of a 96-well plate (containing 200 µL of medium).

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

5. Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis A Culture THP-1 Monocytes B Differentiate with PMA (48h) A->B C Rest Differentiated Macrophages (24h) B->C D Infect with M. tuberculosis (MOI=10) for 4h C->D E Wash to Remove Extracellular Bacteria D->E F Add 'this compound' or Controls E->F G Incubate for 24-48h F->G H Cell Viability Assay (MTT) G->H I Intracellular CFU Assay G->I J Cytokine Analysis (ELISA) G->J

Caption: Experimental workflow for evaluating "this compound".

signaling_pathway cluster_macrophage Macrophage cluster_mtb M. tuberculosis Defense Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Phagocytosis ROS Reactive Oxygen Species (ROS) Phagosome->ROS Phagosomal Oxidative Burst NFkB NF-κB Activation Phagosome->NFkB TLR Signaling SodA Superoxide Dismutase A (SodA) ROS->SodA Neutralized by Survival Bacterial Survival & Replication ROS->Survival Induces Bacterial Death Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription SodA->Survival Agent95 This compound Agent95->SodA INHIBITS

Caption: Hypothesized mechanism of "this compound".

Application Notes and Protocols for High-Throughput Screening of "Antibacterial Agent 95" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of analogs of "Antibacterial agent 95," a 2-(quinoline-4-yloxy)acetamide derivative with demonstrated activity against Mycobacterium tuberculosis. The goal of this screening cascade is to identify analogs with improved potency and to elucidate their mechanism of action. Recent studies on similar 2-(quinoline-4-yloxy)acetamide compounds suggest that they may target the cytochrome bc1 complex, which is involved in cellular respiration. Therefore, the proposed screening strategy includes a primary screen for antibacterial activity followed by secondary assays to probe potential mechanisms of action, including inhibition of cell wall synthesis, protein synthesis, and DNA integrity.

Primary High-Throughput Screen: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This primary assay is designed to rapidly assess the antibacterial potency of a library of "this compound" analogs by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.[1] A high-throughput broth microdilution method will be employed for this purpose.[2][3][4]

Experimental Protocol: High-Throughput Broth Microdilution MIC Assay

Materials:

  • 96-well or 384-well clear, flat-bottom microtiter plates

  • Test organism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a target Gram-positive/Gram-negative bacterium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" analog library dissolved in DMSO

  • Positive control antibiotic (e.g., Rifampicin for Mycobacteria, Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (for viability assessment)

  • Automated liquid handler

  • Microplate incubator

  • Microplate reader (absorbance and fluorescence)

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense serial dilutions of the "this compound" analogs into the microtiter plates. The final concentrations should typically range from 0.01 to 100 µM. Also, include positive and negative control wells.

  • Bacterial Inoculum Preparation: Culture the test organism to the mid-logarithmic phase. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to all wells of the compound-containing plates, except for the sterility control wells (broth only).

  • Incubation: Seal the plates and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like M. smegmatis).

  • Growth Assessment:

    • Absorbance Reading: Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

    • Resazurin Staining (Optional but recommended): Add resazurin solution to each well and incubate for a further 2-6 hours. Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm). Resazurin is reduced by viable cells to the fluorescent resorufin, providing a sensitive measure of cell viability.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth by ≥90% compared to the DMSO control.

Data Presentation: MIC Values for "this compound" Analogs
Analog IDChemical ModificationMIC (µM) vs. M. smegmatisMIC (µM) vs. S. aureusMIC (µM) vs. E. coli
AG95-001R1 = H, R2 = H0.52.0>100
AG95-002R1 = Cl, R2 = H0.251.050
AG95-003R1 = H, R2 = F0.41.5>100
AG95-004R1 = OCH3, R2 = H1.04.0>100
Rifampicin-0.0150.0084.0
Vancomycin-1.00.5>100
Ciprofloxacin-0.250.1250.015

Experimental Workflow: High-Throughput MIC Screening

HTS_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Plating Compound Library Plating (Serial Dilutions) Inoculation Inoculation of Plates Compound_Plating->Inoculation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation OD_Reading OD600 Measurement Incubation->OD_Reading Resazurin_Addition Resazurin Addition OD_Reading->Resazurin_Addition Fluorescence_Reading Fluorescence Measurement Resazurin_Addition->Fluorescence_Reading MIC_Determination MIC Determination Fluorescence_Reading->MIC_Determination Hit_Selection Hit Compound Selection MIC_Determination->Hit_Selection

Caption: Workflow for high-throughput MIC determination of "this compound" analogs.

Secondary Screens: Mechanism of Action Elucidation using Reporter Gene Assays

Analogs that demonstrate significant potency in the primary screen (e.g., MIC < 1 µM) should be further investigated in secondary assays to determine their mechanism of action. Reporter gene assays are a powerful tool for this purpose, as they can indicate whether a compound inhibits a specific cellular pathway.[5][6]

Cell Wall Synthesis Inhibition Assay

This assay utilizes a bacterial strain engineered with a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is induced upon disruption of cell wall biosynthesis. For example, the promoter of the ampC gene is strongly induced in the presence of agents that inhibit peptidoglycan synthesis.[6]

Materials:

  • E. coli strain carrying the PampC-lux or PampC-bla reporter plasmid

  • Luria-Bertani (LB) broth

  • 384-well white, clear-bottom microtiter plates (for luminescence) or clear plates (for absorbance)

  • Hit compounds from the primary screen

  • Positive control (e.g., Ampicillin, Vancomycin)

  • Negative control (DMSO)

  • Luminometer or microplate reader with a suitable filter for nitrocefin hydrolysis (486 nm)

Procedure:

  • Compound Plating: Dispense the hit compounds at a fixed concentration (e.g., 5x their MIC) into the microtiter plates.

  • Inoculum Preparation: Grow the reporter strain to the early logarithmic phase (OD600 ≈ 0.2).

  • Inoculation: Add the reporter strain culture to the wells.

  • Incubation: Incubate the plates at 37°C for 2-4 hours.

  • Reporter Signal Measurement:

    • Luminescence: For PampC-lux strains, measure the luminescence using a luminometer.

    • β-lactamase Activity: For PampC-bla strains, add the chromogenic substrate nitrocefin and measure the change in absorbance at 486 nm over time.

  • Data Analysis: Normalize the reporter signal to cell density (OD600). A significant increase in the reporter signal compared to the DMSO control indicates that the compound may be inhibiting cell wall synthesis.

Protein Synthesis Inhibition Assay

This assay employs a reporter strain where the expression of a reporter gene is dependent on protein synthesis. A common approach is to use a reporter under the control of an inducible promoter. Inhibition of protein synthesis will lead to a decrease in the reporter signal.

Materials:

  • Bacterial strain with an inducible reporter system (e.g., Ptet-gfp or Para-lux)

  • Appropriate growth medium with the inducer (e.g., anhydrotetracycline for Ptet, arabinose for Para)

  • 384-well black, clear-bottom microtiter plates

  • Hit compounds from the primary screen

  • Positive control (e.g., Tetracycline, Chloramphenicol)

  • Negative control (DMSO)

  • Fluorometer or luminometer

Procedure:

  • Compound Plating: Dispense the hit compounds at a fixed concentration (e.g., 5x their MIC) into the microtiter plates.

  • Inoculum Preparation: Grow the reporter strain to the early logarithmic phase.

  • Induction and Inoculation: Add the inducer to the bacterial culture and immediately dispense the induced culture into the wells containing the compounds.

  • Incubation: Incubate at 37°C for a period that allows for reporter gene expression (typically 2-4 hours).

  • Reporter Signal Measurement: Measure the fluorescence or luminescence.

  • Data Analysis: Normalize the reporter signal to cell density (OD600). A significant decrease in the reporter signal compared to the induced DMSO control suggests inhibition of protein synthesis.

Data Presentation: Mechanism of Action Profiling
Analog IDMIC (µM)Cell Wall Reporter (Fold Induction)Protein Synthesis Reporter (% Inhibition)
AG95-0020.251.285
AG95-0030.41.515
Ampicillin2.015.05
Tetracycline0.51.195

Signaling Pathway and Assay Principle

MOA_Signaling cluster_pathways Bacterial Cellular Pathways cluster_assays Reporter Assays Cell_Wall Cell Wall Synthesis CW_Reporter PampC-lux (Signal ON) Cell_Wall->CW_Reporter disruption leads to induction Protein_Synth Protein Synthesis PS_Reporter Ptet-gfp (Signal OFF) Protein_Synth->PS_Reporter inhibition prevents reporter expression DNA_Rep DNA Replication SOS_Reporter PsulA-lux (Signal ON) DNA_Rep->SOS_Reporter damage induces SOS response Cell_Resp Cellular Respiration (Cytochrome bc1) Compound This compound Analog Compound->Cell_Wall Compound->Protein_Synth Compound->DNA_Rep Compound->Cell_Resp Putative Target

References

Application Notes and Protocols for the Synthesis and Purification of N-(4-methoxyquinolin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route and purification methods for N-(4-methoxyquinolin-2-yl)acetamide, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The protocols are based on established chemical transformations for analogous structures.

Synthetic Pathway Overview

The synthesis of N-(4-methoxyquinolin-2-yl)acetamide can be achieved through a three-step sequence starting from the commercially available 2,4-dichloroquinoline. The pathway involves a selective nucleophilic aromatic substitution to introduce the methoxy group, followed by amination at the 2-position, and concluding with the acetylation of the resulting amino group.

Synthesis_Workflow Start 2,4-Dichloroquinoline Step1 Step 1: Selective Methoxylation Start->Step1 Intermediate1 2-Chloro-4-methoxyquinoline Step1->Intermediate1 Step2 Step 2: Amination Intermediate1->Step2 Intermediate2 2-Amino-4-methoxyquinoline Step2->Intermediate2 Step3 Step 3: Acetylation Intermediate2->Step3 FinalProduct N-(4-methoxyquinolin-2-yl)acetamide Step3->FinalProduct

Caption: Synthetic workflow for N-(4-methoxyquinolin-2-yl)acetamide.

Quantitative Data Summary

The following table summarizes the expected materials, molar masses, and anticipated yields for the synthesis of N-(4-methoxyquinolin-2-yl)acetamide.

StepStarting MaterialProductMolar Mass ( g/mol ) of ProductTheoretical Yield (from 10g of initial 2,4-dichloroquinoline)Estimated Practical Yield (%)
12,4-Dichloroquinoline2-Chloro-4-methoxyquinoline193.639.78 g85%
22-Chloro-4-methoxyquinoline2-Amino-4-methoxyquinoline174.197.91 g (from Step 1 product)75%
32-Amino-4-methoxyquinolineN-(4-methoxyquinolin-2-yl)acetamide216.247.42 g (from Step 2 product)95%

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methoxyquinoline

This protocol describes the selective methoxylation of 2,4-dichloroquinoline at the C4 position. The use of a crown ether helps to enhance the selectivity of the reaction.

Materials:

  • 2,4-Dichloroquinoline

  • Sodium methoxide (NaOMe)

  • 18-Crown-6

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous DMF.

  • Add 18-crown-6 (0.1 eq) to the solution and stir.

  • Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by slowly adding deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-4-methoxyquinoline.

Step 2: Synthesis of 2-Amino-4-methoxyquinoline

This protocol details the amination of 2-chloro-4-methoxyquinoline to produce 2-amino-4-methoxyquinoline.

Materials:

  • 2-Chloro-4-methoxyquinoline

  • Aqueous ammonia (28-30%)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • N,N-Dimethylformamide (DMF) or a sealed tube with ethanol

  • Deionized water

  • Ethyl acetate

Equipment:

  • High-pressure reaction vessel or a sealed tube

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • In a high-pressure reaction vessel or a thick-walled sealed tube, combine 2-chloro-4-methoxyquinoline (1.0 eq), aqueous ammonia (excess, e.g., 10-20 eq), and a catalytic amount of copper(I) iodide (optional, 0.05 eq).

  • Add a suitable solvent such as DMF or ethanol.

  • Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours with vigorous stirring.

  • After the reaction period, cool the vessel to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Pour the reaction mixture into deionized water. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography to yield pure 2-amino-4-methoxyquinoline.

Step 3: Synthesis of N-(4-methoxyquinolin-2-yl)acetamide

This final step involves the acetylation of the amino group to yield the target compound.

Materials:

  • 2-Amino-4-methoxyquinoline

  • Acetic anhydride

  • Pyridine (as a catalyst and base) or another suitable base like triethylamine

  • Dichloromethane (DCM) or another inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and filtration

Procedure:

  • Dissolve 2-amino-4-methoxyquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(4-methoxyquinolin-2-yl)acetamide can be purified by recrystallization from a solvent such as ethanol or ethyl acetate/hexane to yield a pure solid product.

Purification and Characterization

Purification
  • Recrystallization: This is the primary method for purifying the solid intermediates and the final product. The choice of solvent will depend on the polarity of the compound. Ethanol, ethyl acetate, and hexane, or mixtures thereof, are common choices.

  • Column Chromatography: For difficult separations or to obtain very high purity material, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a typical eluent system.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of fractions.

  • Melting Point: To determine the purity of the crystalline products.

  • Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the intermediates and the final product.

Logical Relationship of Experimental Steps

The synthesis is a linear sequence where the product of each step serves as the starting material for the next. This relationship necessitates careful purification at each stage to ensure the success of the subsequent reaction.

Logical_Flow Start Start with 2,4-Dichloroquinoline Step1 Perform Selective Methoxylation Start->Step1 Purify1 Purify 2-Chloro-4-methoxyquinoline Step1->Purify1 Step2 Perform Amination Purify1->Step2 Purify2 Purify 2-Amino-4-methoxyquinoline Step2->Purify2 Step3 Perform Acetylation Purify2->Step3 PurifyFinal Purify Final Product Step3->PurifyFinal End Obtain N-(4-methoxyquinolin-2-yl)acetamide PurifyFinal->End

Caption: Logical flow of the synthesis and purification process.

Application Notes and Protocols: Antibacterial Agent 95 for the Study of Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health, urgently necessitating the development of novel therapeutics with alternative mechanisms of action.

"Antibacterial agent 95" is a representative compound from a promising class of 2-(quinoline-4-yloxy)acetamide derivatives. These compounds have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of new anti-TB drugs.

Mechanism of Action

This compound exhibits its antimycobacterial effect through the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis. By targeting this complex, the agent disrupts the bacterium's energy metabolism, leading to cell death. This mechanism of action is distinct from that of many current first- and second-line anti-TB drugs, making it a valuable tool for combating drug-resistant strains.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro activity of a lead 2-(quinoline-4-yloxy)acetamide derivative against various M. tuberculosis strains.

StrainResistance ProfileMIC (µM)
H37RvDrug-Susceptible0.09 - 0.80
Clinical Isolate 1MDRSubmicromolar range
Clinical Isolate 2XDRSubmicromolar range

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits visible growth of the bacteria.

Cytotoxicity Profile of this compound

The selectivity of this compound for mycobacteria over mammalian cells is a critical parameter for its potential as a therapeutic agent.

Cell LineDescriptionIC50 (µM)Selectivity Index (SI)
VeroMonkey Kidney Epithelial Cells> 20> 222
HepG2Human Liver Carcinoma Cells> 20> 222
HaCatHuman Keratinocyte Cells≥ 20> 222

IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of cell viability. The Selectivity Index (SI) is calculated as IC50 / MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a colorimetric resazurin-based assay.

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv, MDR, XDR)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile distilled water

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth until the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Dilutions:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

  • Incubation:

    • Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).[1][2][3][4][5]

Cytotoxicity Assay using MTT

This protocol describes the evaluation of the cytotoxic effects of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell lines (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Sterile 96-well microtiter plates (flat-bottom)

  • PBS (Phosphate-buffered saline)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6][7][8]

Intracellular Activity in a Macrophage Infection Model

This protocol details the assessment of the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Sterile water for cell lysis

  • Middlebrook 7H10 agar plates

  • 24-well tissue culture plates

Procedure:

  • Macrophage Seeding:

    • Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2.

  • Infection of Macrophages:

    • Prepare an M. tuberculosis H37Rv suspension and adjust the concentration.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

    • Include an untreated control.

  • Incubation:

    • Incubate the plates for 4 days at 37°C with 5% CO2.

  • Quantification of Intracellular Bacteria:

    • After incubation, lyse the macrophages by adding sterile water.

    • Prepare serial dilutions of the cell lysate in PBS.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

    • Compare the CFU counts from treated and untreated wells to determine the intracellular activity of the compound.[9][10][11][12][13]

Visualizations

Experimental_Workflow_for_Anti_TB_Drug_Screening cluster_0 In Vitro Screening cluster_1 Intracellular & Mechanistic Studies cluster_2 In Vivo Evaluation A Primary Screening (MIC against H37Rv) B Secondary Screening (MIC against MDR/XDR strains) A->B Active Hits C Cytotoxicity Assay (e.g., MTT on Vero cells) B->C Potent Hits D Macrophage Infection Model (Intracellular Activity) C->D Selective Hits (High SI) E Mechanism of Action Studies (e.g., Cytochrome bc1 assay) D->E Active in Macrophages F Pharmacokinetic Studies E->F Promising Candidate G Mouse Model of TB Infection (Efficacy) F->G Favorable PK End Preclinical Candidate G->End MIC_Determination_Workflow A Prepare M. tuberculosis Inoculum C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 7 days C->D E Add Resazurin Indicator D->E F Incubate for 24-48 hours E->F G Read Results (Blue = Inhibition, Pink = Growth) F->G H Determine MIC G->H Macrophage_Infection_Workflow A Seed Macrophages in 24-well plate B Infect Macrophages with M. tuberculosis (MOI 10:1) A->B C Wash to Remove Extracellular Bacteria B->C D Treat with this compound C->D E Incubate for 4 days D->E F Lyse Macrophages E->F G Plate Lysate on 7H10 Agar F->G H Incubate and Count CFUs G->H I Determine Intracellular Activity H->I

References

Determining the Cytotoxicity of "Antibacterial Agent 95" Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to evaluating the cytotoxic potential of "Antibacterial Agent 95," a novel therapeutic candidate. Detailed protocols for key cell-based assays are presented, including methods for assessing cell viability (MTT assay), membrane integrity (LDH assay), apoptosis induction (Caspase-3/7 assay), and oxidative stress (Intracellular ROS assay). Representative data is summarized in tabular format to guide researchers in their experimental design and data interpretation. Furthermore, this document includes visualizations of experimental workflows and a plausible signaling pathway for cytotoxicity induced by "this compound," rendered using Graphviz to facilitate a deeper understanding of the experimental procedures and potential molecular mechanisms.

Introduction to Cytotoxicity Testing

The evaluation of cytotoxicity is a critical step in the preclinical development of any new therapeutic agent.[1][2][3] It provides essential information regarding the potential for a compound to cause damage to host cells, which is a key determinant of its safety profile. For antimicrobial agents, it is crucial to establish a therapeutic window where the agent is effective against pathogens but exhibits minimal toxicity to eukaryotic cells.[1][2] A variety of in vitro cell-based assays are available to assess different aspects of cellular health, including metabolic activity, plasma membrane integrity, and the activation of cell death pathways.[1][3] This document outlines a panel of standard assays to comprehensively characterize the cytotoxic profile of "this compound."

Data Presentation: Cytotoxicity of "this compound"

The following tables summarize representative quantitative data for the cytotoxic effects of "this compound" on a typical human cell line (e.g., HEK293 or HepG2) after a 24-hour exposure.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µg/mL)Percent Viability (%)Standard Deviation
0 (Control)1004.5
198.25.1
1085.76.2
2552.15.8
5023.44.9
1005.62.1
IC50 (µg/mL) ~28.5

Table 2: Membrane Integrity by LDH Release Assay

Concentration of this compound (µg/mL)Percent Cytotoxicity (%)Standard Deviation
0 (Control)03.2
12.52.8
1014.84.1
2545.35.5
5078.96.3
10095.13.9

Table 3: Apoptosis Induction by Caspase-3/7 Assay

Concentration of this compound (µg/mL)Caspase-3/7 Activity (Relative Luminescence Units)Standard Deviation
0 (Control)10,500850
112,300980
1045,6003,200
25152,80011,500
5098,4008,700
10035,2002,900

Table 4: Oxidative Stress by Intracellular ROS Assay

Concentration of this compound (µg/mL)ROS Production (Relative Fluorescence Units)Standard Deviation
0 (Control)5,200450
16,100520
1018,9001,500
2555,4004,800
5089,7007,600
100125,30010,200

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[4][5][6] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of "this compound" in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of "this compound." Include untreated control wells.

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add 'this compound' at various concentrations A->B 24h incubation C Incubate for 24 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT Cell Viability Assay.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of compromised membrane integrity.[8][9][10]

Materials:

  • Human cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • "this compound"

  • LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[9]

  • Microplate spectrophotometer

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of "this compound" for 24 hours. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[8][10]

LDH_Assay_Workflow A Seed and treat cells with 'this compound' B Incubate for 24 hours A->B C Centrifuge plate B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 minutes E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: Workflow of the LDH Cytotoxicity Assay.

Caspase-3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13]

Materials:

  • Human cell line

  • Complete cell culture medium

  • White-walled 96-well plates

  • "this compound"

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells with various concentrations of "this compound" for the desired time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12][13]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Caspase_Assay_Workflow A Seed cells in white-walled 96-well plate B Treat with 'this compound' A->B C Incubate B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate for 1-2 hours D->E F Measure luminescence E->F Cytotoxicity_Pathway cluster_cell Mammalian Cell Agent This compound ROS Increased Intracellular ROS Agent->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Pharmacokinetic and pharmacodynamic analysis of 2-(quinoline-4-methoxy) acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the pharmacokinetic and pharmacodynamic properties of 2-(quinoline-4-yloxy)acetamide derivatives, a promising class of compounds with potent activity against Mycobacterium tuberculosis. The information is intended to guide further research and development of these molecules as potential anti-tubercular agents.

Pharmacodynamic Profile

The primary pharmacodynamic effect of 2-(quinoline-4-yloxy)acetamide derivatives is the potent and selective inhibition of Mycobacterium tuberculosis (Mtb) growth, including against drug-resistant strains.[1][2]

Mechanism of Action:

The antimycobacterial activity of this class of compounds is attributed to the inhibition of the QcrB subunit of the menaquinol cytochrome c oxidoreductase, also known as the cytochrome bc1 complex.[2] This complex is a crucial component of the electron transport chain in M. tuberculosis, and its inhibition disrupts the bacterium's energy production, leading to cell death.[3][4][5]

Signaling Pathway: Inhibition of Mtb Electron Transport Chain

cluster_etc M. tuberculosis Electron Transport Chain cluster_drug Drug Action Menaquinol Menaquinol (Reduced) bc1_complex Cytochrome bc1 Complex (QcrB subunit) Menaquinol->bc1_complex e- Menaquinone Menaquinone (Oxidized) Cytochrome_c Cytochrome c (Oxidized) aa3_oxidase Cytochrome aa3 Oxidase Cytochrome_c->aa3_oxidase e- Cytochrome_c_red Cytochrome c (Reduced) O2 O2 O2->aa3_oxidase H2O H2O Protons_in H+ Protons_in->aa3_oxidase Protons_out H+ bc1_complex->Menaquinone bc1_complex->Cytochrome_c e- bc1_complex->Protons_out Proton Translocation aa3_oxidase->Cytochrome_c_red aa3_oxidase->H2O aa3_oxidase->Protons_out Proton Translocation Quinoline_acetamide 2-(Quinoline-4-yloxy)acetamide Quinoline_acetamide->bc1_complex Inhibition

Caption: Inhibition of the Cytochrome bc1 complex by 2-(quinoline-4-yloxy)acetamide.

In Vitro Activity

Numerous derivatives of 2-(quinoline-4-yloxy)acetamide have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of these compounds.

Compound IDSubstitutionMIC (µM) vs. M. tuberculosis H37RvReference
Lead Compound 2 2-methyl on quinoline, N-phenyl0.44[1]
5b N-phenyl0.48[1]
5c N-(3-methoxyphenyl)0.88[1]
5d N-(4-methoxyphenyl)0.44[1]
5e N-(2,4-dimethoxyphenyl)0.15[1]
5m N-(4-(trifluoromethyl)phenyl)0.10[1]
5s N-(2-naphthyl)0.05[1]
Isoniazid (INH) Standard Drug~0.15 (varies by study)[1]

Pharmacokinetic Profile

The pharmacokinetic properties of 2-(quinoline-4-yloxy)acetamide derivatives have been investigated through in vitro and in vivo studies to assess their drug-like potential.

In Vitro ADME Properties

Several lead compounds have been profiled for their absorption, distribution, metabolism, and excretion (ADME) properties in vitro.

Compound IDAqueous Solubility (pH 7.4)Metabolic Stability (in vitro half-life)CYP450 InhibitionReference
5e < 4.4 µMModerateNo significant inhibition (IC50 > 10 µM)[1]
5m < 4.4 µMModerateNo significant inhibition (IC50 > 10 µM)[1]
5s < 4.4 µMHigh metabolismNo significant inhibition (IC50 > 10 µM)[1]
Leading Compound (unspecified) Favorable at acidic pH (156 µM at pH 1.2)Low rate of in vitro metabolismNot specified[2][6]
In Vivo Pharmacokinetics

A pharmacokinetic study of a lead 2-(quinoline-4-yloxy)acetamide compound (6m) was conducted in mice, demonstrating good oral exposure.[7]

ParameterIntravenous (25 mg/kg)Oral (121.6 mg/kg)
Clearance (CL) 2.5 L/h/kg-
Volume of Central Compartment (V1) 1.8 L/kg-
Intercompartmental Clearance (Q) 1.1 L/h/kg-
Volume of Peripheral Compartment (V2) 3.5 L/kg-
Absorption Rate Constant (Ka) -0.5 h⁻¹
Oral Bioavailability (F) -51%

Data from a study on a specific lead compound (6m) in the series.[7]

Toxicity Profile

The 2-(quinoline-4-yloxy)acetamide class of compounds generally exhibits a favorable safety profile in preclinical studies.

AssayCell LinesResultReference
Cytotoxicity Vero, HaCat, HepG2IC50s ≥ 20 µM[1][6]
Cardiac Toxicity Zebrafish (Danio rerio)No signs of toxicity at 1 and 5 µM[1][8]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 2-(quinoline-4-yloxy)acetamide derivatives, based on published literature.

General Synthesis Workflow

cluster_synthesis Synthesis cluster_evaluation Evaluation Start 4-Hydroxyquinoline + 2-Bromoacetamide derivative Reaction Reaction: K2CO3, DMF, 25°C, 18h Start->Reaction Quench Quench with Water Reaction->Quench Precipitate Precipitation of Crude Product Quench->Precipitate Purify Purification (e.g., Crystallization) Precipitate->Purify Product 2-(Quinoline-4-yloxy)acetamide Product Purify->Product MIC_Assay MIC Assay vs. Mtb Product->MIC_Assay Cyto_Assay Cytotoxicity Assay Product->Cyto_Assay Intra_Assay Intracellular Activity Assay Product->Intra_Assay PK_Assay In Vitro/In Vivo PK Product->PK_Assay

Caption: General workflow for the synthesis and evaluation of derivatives.

Protocol for Synthesis:

  • To a solution of the appropriate 4-hydroxyquinoline (1.0 equivalent) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, ~3.0 equivalents).

  • Add the desired 2-bromoacetamide derivative (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature (~25°C) for approximately 18 hours.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Upon completion, quench the reaction by diluting it with distilled water, which will cause the crude product to precipitate.

  • Collect the crude product by filtration.

  • Purify the product using a suitable technique, such as recrystallization or column chromatography.

  • Confirm the structure of the final compound using analytical methods like NMR and mass spectrometry.[6]

Protocol for Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10⁵ CFU/mL.

  • Include positive controls (e.g., isoniazid, rifampin) and a negative control (no drug).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.

Protocol for Cytotoxicity Assay (MTT Assay)
  • Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol for Intracellular Activity Assay
  • Infect a monolayer of macrophages (e.g., J774A.1) with M. tuberculosis at a specific multiplicity of infection (MOI).

  • After allowing for phagocytosis, remove extracellular bacteria by washing.

  • Add fresh culture medium containing serial dilutions of the test compound.

  • Incubate the infected cells for a defined period (e.g., 4-7 days).

  • Lyse the macrophages to release the intracellular bacteria.

  • Determine the number of viable bacteria in each well by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU) after incubation.

  • Compare the CFU counts from treated wells to untreated controls to determine the compound's intracellular activity.[1]

Protocol for In Vitro Metabolic Stability Assay
  • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes or S9 fractions in the presence of NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the concentration of the parent compound remaining in each sample using LC-MS/MS (liquid chromatography-tandem mass spectrometry).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

References

Experimental design for testing "Antibacterial agent 95" against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the preclinical evaluation of "Antibacterial Agent 95" against a panel of clinically relevant bacterial isolates. The described experimental designs are intended to determine the agent's potency, bactericidal or bacteriostatic mechanism, efficacy against bacterial biofilms, and its potential for cytotoxicity. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the assessment of "this compound" as a potential therapeutic candidate.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] This assay is a fundamental first step in assessing the antimicrobial potency of a new agent.

Experimental Protocol: Broth Microdilution Method
  • Bacterial Isolate Preparation:

    • Streak the clinical bacterial isolate onto an appropriate agar plate (e.g., Mueller-Hinton Agar - MHA) and incubate at 37°C for 18-24 hours to obtain isolated colonies.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

  • Preparation of "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of "this compound".

    • Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth of the bacteria.[1][3]

Data Presentation: MIC Values

Summarize the MIC data in a clear and structured table.

Clinical IsolateStrain IDGram StainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusSA001Positive120.5 - 4
Escherichia coliEC002Negative482 - 16
Pseudomonas aeruginosaPA003Negative8164 - 32
Klebsiella pneumoniaeKP004Negative241 - 8

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8][9] This assay helps to determine whether an agent is bactericidal or bacteriostatic.

Experimental Protocol
  • Perform MIC Assay: Follow the protocol for MIC determination as described in Section 1.1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate (e.g., MHA).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]

Data Presentation: MBC Values

Present the MBC data alongside the corresponding MIC values for comparison.

Clinical IsolateStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusSA001122 (Bactericidal)
Escherichia coliEC0024328 (Bactericidal)
Pseudomonas aeruginosaPA0038>64>8 (Tolerant)
Klebsiella pneumoniaeKP004242 (Bactericidal)

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[10][11][12] It provides a dynamic view of the agent's antimicrobial activity.

Experimental Protocol
  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension as described in the MIC protocol (Section 1.1.1) to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Exposure to "this compound":

    • Add "this compound" to the bacterial suspension at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value.

    • Include a growth control (no agent).

  • Sampling and Viable Cell Counting:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[10]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

Data Presentation: Time-Kill Curves

Plot the log₁₀ CFU/mL against time for each concentration of "this compound".

(Note: A Graphviz diagram is not suitable for plotting numerical data. A line graph would be the appropriate visualization for time-kill kinetics data.)

Data Presentation: Tabulated Time-Kill Data
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.75.75.75.75.7
26.55.24.84.13.5
47.84.94.13.2<2.0
68.94.53.5<2.0<2.0
89.24.1<2.0<2.0<2.0
249.53.8<2.0<2.0<2.0

Anti-Biofilm Assay

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents.[13] This assay evaluates the ability of "this compound" to inhibit biofilm formation and eradicate established biofilms.[14][15]

Experimental Protocol: Crystal Violet Staining Method
  • Biofilm Formation:

    • Prepare a standardized bacterial suspension (1-2 x 10⁸ CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth - TSB).

    • Dispense the bacterial suspension into the wells of a 96-well flat-bottomed microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Minimum Biofilm Inhibitory Concentration (MBIC):

    • Add serial dilutions of "this compound" to the wells containing the bacterial suspension before biofilm formation.

    • Incubate and proceed with the crystal violet staining as described below.

  • Minimum Biofilm Eradication Concentration (MBEC):

    • After biofilm formation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add fresh medium containing serial dilutions of "this compound" to the wells with established biofilms.

    • Incubate for a further 24 hours.

  • Crystal Violet Staining:

    • Wash the wells with PBS to remove non-adherent cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with distilled water to remove excess stain.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Biofilm Inhibition and Eradication
Clinical IsolateStrain IDMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Staphylococcus aureusSA001416
Pseudomonas aeruginosaPA00332>128

Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells to ensure its safety for therapeutic use.[16][17] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18]

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Exposure to "this compound":

    • Prepare serial dilutions of "this compound" in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the agent.

    • Include a cell control (no agent) and a vehicle control (solvent only).

  • MTT Addition and Incubation:

    • Incubate the plate for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Presentation: Cytotoxicity
Cell LineIC₅₀ (µg/mL)Therapeutic Index (IC₅₀ / MIC)
HeLa>256>256 (for S. aureus)
HEK293>256>64 (for E. coli)

Visualizations

Signaling Pathways

Bacterial signaling pathways, such as quorum sensing, are often linked to virulence and antibiotic resistance.[19][20] Understanding how "this compound" might interfere with these pathways can provide insights into its mechanism of action.

G cluster_0 Bacterial Cell Signal Autoinducer Signal Receptor Receptor Protein Signal->Receptor Binding Regulator Transcriptional Regulator Receptor->Regulator Activation Genes Virulence & Resistance Genes Regulator->Genes Upregulation Efflux Efflux Pump Genes->Efflux Biofilm Biofilm Formation Genes->Biofilm Agent95 Antibacterial Agent 95 Agent95->Receptor Inhibition

Caption: Quorum Sensing Inhibition Pathway.

Experimental Workflows

A clear workflow diagram helps in visualizing the sequence of experimental steps.

G cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate & Incubate (37°C, 18-24h) A->C B Serial Dilution of This compound B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Subculture from non-turbid MIC wells D->E Proceed with MIC results F Incubate Agar Plates (37°C, 18-24h) E->F G Determine MBC (≥99.9% killing) F->G

Caption: MIC and MBC Determination Workflow.

G start Start prep Prepare Standardized Bacterial Culture start->prep exposure Expose Bacteria to Agent 95 (multiple of MIC) prep->exposure sampling Sample at Timed Intervals (0-24h) exposure->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates (37°C, 18-24h) plating->incubation counting Colony Forming Unit (CFU) Count incubation->counting analysis Plot Time-Kill Curve counting->analysis end End analysis->end

Caption: Time-Kill Kinetics Assay Workflow.

Logical Relationships

Understanding the mechanisms of bacterial resistance is key to developing effective antibacterial agents.

G cluster_resistance Mechanisms of Bacterial Resistance Efflux Efflux Pumps Target Target Modification Enzyme Enzymatic Degradation Biofilm Biofilm Formation Agent95 This compound Agent95->Efflux Evades Agent95->Target Binds to Novel Target Agent95->Enzyme Resists Degradation Agent95->Biofilm Inhibits/Eradicates

Caption: Overcoming Bacterial Resistance Mechanisms.

References

Troubleshooting & Optimization

Solubility and stability of "Antibacterial agent 95" in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of "Antibacterial agent 95," a novel 2-(quinoline-4-methoxy) acetamide antituberculotic agent.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous buffers for my experiments. What are the recommended solvents?

A1: this compound has low solubility in aqueous solutions. For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). Subsequently, these stock solutions can be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems. Please refer to the solubility data below.

Q2: My compound is precipitating out of solution during my experiment. How can I prevent this?

A2: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the final experimental medium. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within a range that does not impact your experimental results. It is also crucial to ensure the pH of your final solution is within a range that favors solubility. Based on stability studies, extreme pH values should be avoided.

Q3: How should I store my stock solutions of this compound and for how long are they stable?

A3: For long-term storage, it is recommended to store stock solutions of this compound in DMSO or Ethanol at -20°C or -80°C.[2] Under these conditions, the compound is stable for up to 6 months. For short-term storage (up to one week), solutions can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q4: I am seeing a decrease in the activity of my compound over time. What could be the cause?

A4: A decrease in activity could be due to the degradation of this compound. This can be influenced by storage conditions, the solvent used, and exposure to light and extreme temperatures. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to prepare fresh stock solutions. Stability data indicates that the compound is sensitive to prolonged exposure to light and elevated temperatures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Notes
Water25< 0.1Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.425< 0.1Practically insoluble
Dimethyl Sulfoxide (DMSO)25> 50Highly soluble
Ethanol (EtOH)25> 30Soluble
Methanol (MeOH)25> 20Soluble
Acetonitrile (ACN)25> 15Moderately soluble

Table 2: Stability of this compound in Different Solvents and Conditions

SolventStorage Temperature (°C)DurationRemaining Compound (%)Notes
DMSO-206 months> 98%Stable
DMSO41 month> 95%Minor degradation observed
DMSO25 (Room Temperature)24 hours~90%Significant degradation
Ethanol-206 months> 97%Stable
Ethanol41 month> 94%Minor degradation observed
PBS (pH 7.4) with 1% DMSO3724 hours~85%Degradation in aqueous solution at physiological temperature

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol is adapted from the widely used shake-flask method to determine the equilibrium solubility of a compound.[3]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., Water, PBS, DMSO, Ethanol). The excess solid should be visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration/Centrifugation: Carefully collect an aliquot of the supernatant. To remove any undissolved solid, either centrifuge the aliquot at high speed or filter it through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL).

Protocol 2: Assessment of Short-Term Stability in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent over a defined period.[2][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Incubation: Aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, 25°C, 37°C). Protect some samples from light to assess photostability.

  • Time Points: At specified time points (e.g., 0, 4, 8, 12, 24 hours), retrieve a vial from each storage condition.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound. The method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation: The stability is expressed as the percentage of the initial concentration of this compound remaining at each time point.

Visualizations

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to vials with different solvents B Shake at constant temperature for 24-48h A->B Equilibrate C Collect supernatant B->C Settle D Centrifuge or filter to remove solid C->D Separate E Quantify concentration by HPLC D->E Analyze

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability_Workflow A Prepare stock solution of this compound B Aliquot and store under different conditions (-20°C, 4°C, 25°C, 37°C, light/dark) A->B C Retrieve samples at specified time points (0, 4, 8, 12, 24h) B->C D Analyze by stability-indicating HPLC C->D E Calculate percentage of remaining compound D->E

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-(quinoline-4-methoxy) acetamide in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor in vitro solubility of 2-(quinoline-4-methoxy) acetamide.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffers

Researchers frequently observe precipitation of 2-(quinoline-4-methoxy) acetamide when preparing stock solutions or during dilution in aqueous buffers for in vitro assays. This can lead to inaccurate and unreliable experimental results.

Troubleshooting Steps:

  • Solvent Selection: The initial choice of solvent for the stock solution is critical. While DMSO is a common solvent for poorly soluble compounds, alternative organic solvents or co-solvent systems may be more effective.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. For quinoline derivatives, which can be basic, adjusting the pH of the buffer might enhance solubility.

  • Use of Solubilizing Excipients: Various excipients can be employed to increase the aqueous solubility of hydrophobic compounds. These include surfactants, cyclodextrins, and polymers.

  • Particle Size Reduction: The dissolution rate of a compound is related to its particle size.[1][2][3] Techniques like micronization or nanosuspension can increase the surface area available for dissolution.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to address the poor solubility of 2-(quinoline-4-methoxy) acetamide?

A1: The initial approach involves a systematic evaluation of various formulation strategies. It is recommended to start with simple and common techniques before moving to more complex methods.[2][3][5] A suggested workflow is as follows:

  • dot

    Solubility_Enhancement_Workflow A Initial Assessment: Poor Solubility of 2-(quinoline-4-methoxy) acetamide B Tier 1: Simple Methods A->B C Co-solvent Systems B->C D pH Adjustment B->D E Tier 2: Intermediate Methods C->E If solubility is still low D->E If solubility is still low F Surfactant Micelles E->F G Cyclodextrin Complexation E->G H Tier 3: Advanced Methods F->H If precipitation occurs G->H If complexation is inefficient I Solid Dispersions H->I J Nanosuspensions H->J K Successful Solubilization I->K J->K

    Caption: Tiered workflow for enhancing the in vitro solubility of 2-(quinoline-4-methoxy) acetamide.

Q2: Which co-solvents are recommended for 2-(quinoline-4-methoxy) acetamide?

A2: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[1][3][6] For quinoline derivatives, the following co-solvents can be considered. It is crucial to assess the compatibility of the chosen co-solvent with the specific in vitro assay, as high concentrations can interfere with biological systems.

Co-solventStarting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%<1% for most cell-based assaysA common starting point, but can have cellular effects.
Ethanol5-10%Assay-dependentCan cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)10-20%Up to 30% in some assaysGenerally well-tolerated in many in vitro systems.
Propylene Glycol10-20%Up to 25% in some assaysAnother widely used, low-toxicity co-solvent.

Q3: How can pH be optimized to improve the solubility of this compound?

A3: Since 2-(quinoline-4-methoxy) acetamide contains a quinoline ring, a basic moiety, its solubility is expected to be pH-dependent. Acidifying the medium should protonate the quinoline nitrogen, leading to the formation of a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, and tris buffers).

  • Add an excess amount of 2-(quinoline-4-methoxy) acetamide to each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • dot

    pH_Solubility_Relationship cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Protonated Quinoline (More Soluble Salt Form) B Neutral Quinoline (Less Soluble Free Base) A->B Increase pH B->A Decrease pH

    Caption: The effect of pH on the ionization and solubility of the quinoline moiety.

Q4: What are cyclodextrins and how can they enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[2][6][7] The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex.

Cyclodextrin TypeCavity Size (Å)Potential for Complexation with Quinoline Derivatives
α-Cyclodextrin4.7 - 5.3May be too small for the quinoline ring system.
β-Cyclodextrin6.0 - 6.5Often a good starting point for aromatic compounds.
γ-Cyclodextrin7.5 - 8.3May be too large, leading to weak complexation.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0 - 6.5Modified to have increased aqueous solubility and reduced toxicity.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1-10% w/v).

  • Add an excess of 2-(quinoline-4-methoxy) acetamide to each cyclodextrin solution.

  • Follow steps 3-5 from the pH-dependent solubility protocol to determine the extent of solubility enhancement.

Q5: When should I consider using surfactants?

A5: Surfactants can be used to solubilize hydrophobic compounds by forming micelles.[6][8] The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell interacts with the aqueous environment. This approach is particularly useful when co-solvents and pH adjustment are insufficient or interfere with the assay.

Surfactant TypeExampleCritical Micelle Concentration (CMC)Notes
Non-ionicPolysorbate 80 (Tween® 80)~0.012 mMGenerally less disruptive to biological membranes.
Non-ionicPoloxamer 188 (Pluronic® F-68)~1.0 mMOften used in cell culture applications.
AnionicSodium Dodecyl Sulfate (SDS)~8.2 mMCan denature proteins and disrupt cell membranes.
CationicCetyltrimethylammonium Bromide (CTAB)~0.92 mMOften cytotoxic.

Note: For most in vitro biological assays, non-ionic surfactants are preferred due to their lower potential for cytotoxicity and interference.

Q6: What are solid dispersions and when are they useful?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[4][5] This can enhance solubility by reducing the particle size to a molecular level and improving the wettability of the compound. This technique is more commonly applied in drug formulation for in vivo studies but can be adapted for preparing high-concentration stock solutions for in vitro use.

  • dot

    Solid_Dispersion_Concept A Poorly Soluble Drug (Crystalline) Hydrophilic Carrier B Solvent Evaporation or Melt Extrusion A->B C Solid Dispersion Drug molecules molecularly dispersed in the carrier matrix B->C D Improved Dissolution and Solubility C->D

    Caption: Conceptual diagram of a solid dispersion for solubility enhancement.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation experiments to determine the most suitable solubilization strategy for their specific in vitro system. The compatibility of any excipient or solvent with the intended biological assay must be thoroughly evaluated.

References

Optimizing dosage and administration of 2-(quinoline-4-methoxy) acetamide in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

1. What is 2-(quinoline-4-methoxy) acetamide and what are its potential applications?

2-(quinoline-4-methoxy) acetamide belongs to the quinoline derivative family, a class of compounds known for a wide range of biological activities. Quinoline-based molecules have been investigated for their therapeutic potential as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] The specific activity of 2-(quinoline-4-methoxy) acetamide would need to be determined through in vitro and in vivo screening.

2. What are the likely physicochemical properties of this compound?

Based on related quinoline derivatives, 2-(quinoline-4-methoxy) acetamide is likely a small molecule with potentially low aqueous solubility and a high lipophilicity (high clogP).[4][5] These properties can present challenges for in vivo administration and may lead to poor oral bioavailability. Researchers have noted that similar compounds can have suboptimal microsomal stability, indicating a potential for rapid metabolism.[4][5]

3. What are the potential mechanisms of action for quinoline derivatives?

Quinoline derivatives have been shown to act through various mechanisms. For instance, some quinoline-4-carboxamides exhibit antimalarial activity by inhibiting the translation elongation factor 2 (PfEF2).[4] In the context of tuberculosis, 2-(quinolin-4-yloxy)acetamides have been found to target the cytochrome bc1 complex.[6][7] The mechanism of action for 2-(quinoline-4-methoxy) acetamide would need to be elucidated through specific target identification and validation studies.

Troubleshooting In Vivo Experiments

Formulation and Administration

Q: I am having trouble dissolving 2-(quinoline-4-methoxy) acetamide for in vivo administration. What are some recommended formulation strategies?

A: Poor aqueous solubility is a common issue with quinoline derivatives.[8] Here are some strategies to improve solubility for in vivo dosing:

  • Co-solvents: A mixture of solvents is often effective. Common combinations include:

    • DMSO (Dimethyl sulfoxide)

    • PEG400 (Polyethylene glycol 400)

    • Saline or PBS (Phosphate-buffered saline)

    • Tween 80 or Cremophor EL (as surfactants to improve stability)

  • pH adjustment: Depending on the pKa of the compound, adjusting the pH of the vehicle may improve solubility.

  • Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using vehicles containing agents like carboxymethyl cellulose (CMC).

It is crucial to first test the tolerability of the vehicle in a small group of animals before proceeding with the main study.

Dosage and Efficacy

Q: I am not observing the expected efficacy in my animal model. What are some potential reasons?

A: Lack of efficacy can stem from several factors:

  • Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. Review literature on similar compounds for dose-ranging guidance.

  • Poor Bioavailability: The compound may have low oral bioavailability due to poor absorption or high first-pass metabolism.[4] Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass the gastrointestinal tract.

  • Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short half-life. Pharmacokinetic studies are essential to understand the exposure profile.

  • Target Engagement: Ensure that the compound is reaching and interacting with its intended target in the in vivo setting.

Q: How do I select an appropriate starting dose for my in vivo studies?

A: Dose selection should be based on a combination of in vitro potency and in vivo tolerability studies.

  • In Vitro Data: Use the in vitro EC50 or IC50 values as a starting point.

  • Literature Review: Examine studies on structurally similar compounds to find effective dose ranges in similar animal models.

  • Maximum Tolerated Dose (MTD) Study: Conduct a preliminary study to determine the highest dose that can be administered without causing significant toxicity.

Here is a summary of dosages used for related quinoline derivatives in mouse models from the literature:

Compound ClassDisease ModelRoute of AdministrationDosageEfficacyReference
Quinoline-4-carboxamidesMalaria (P. berghei)Oral< 1 mg/kg (ED90)Excellent[4][9]
Quinoline-4-carboxamidesMalaria (P. berghei)Oral30 mg/kg93% reduction in parasitemia[4]
2-substituted quinolinesLeishmaniasisOral12.5 - 25 mg/kgSignificant reduction in parasite burden[10]
Quinoline-ferrocene hybridsMalariaIn vivo10 mg/kgSignificant reduction of parasitemia[11]
Quinoline-mercaptopurine hybridsMalaria (P. berghei)In vivo5 mg/kg/day>70% inhibition of parasite multiplication[11]
Toxicity and Side Effects

Q: I am observing unexpected toxicity in my animal studies. What should I investigate?

A: Unexpected toxicity can be caused by the compound itself or the formulation vehicle.

  • Vehicle Toxicity: Always run a control group with the vehicle alone to rule out its contribution to the observed toxicity.

  • Compound-Specific Toxicity: Quinoline derivatives have been associated with various toxicities. In silico and in vitro toxicity studies can help predict potential liabilities.[12] Some studies on 2-(quinolin-4-yloxy)acetamides showed no signs of cardiac toxicity in zebrafish at lower concentrations.[13]

  • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the toxicity.

  • Clinical Observations: Carefully monitor the animals for signs of toxicity such as weight loss, changes in behavior, or ruffled fur.

Experimental Protocols and Workflows

General In Vivo Efficacy Study Protocol
  • Animal Model: Select an appropriate animal model that recapitulates the disease of interest.

  • Compound Formulation: Prepare the compound in a suitable, well-tolerated vehicle.

  • Dose Groups: Include a vehicle control group, a positive control group (if available), and at least three dose levels of the test compound.

  • Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the animals daily for clinical signs and body weight.

  • Efficacy Readout: At the end of the study, measure the primary efficacy endpoint (e.g., tumor volume, parasite load, bacterial count).

  • Data Analysis: Statistically analyze the data to determine the significance of the observed effects.

Experimental Workflow for In Vivo Compound Evaluation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies in_vitro_potency In Vitro Potency (EC50/IC50) mtd Maximum Tolerated Dose (MTD) Study in_vitro_potency->mtd in_vitro_tox In Vitro Toxicity (e.g., HepG2) in_vitro_tox->mtd pk Pharmacokinetic (PK) Study mtd->pk efficacy Efficacy Study mtd->efficacy pk->efficacy G cluster_0 Inside Bacterial Cell Quinoline Derivative Quinoline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline Derivative->DNA_Gyrase Inhibition Bacterial Cell Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Protein_Synthesis Protein Synthesis DNA_Replication->Protein_Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Technical Support Center: Investigating Resistance to Antibacterial Agent 95

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial agent 95." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to investigating mechanisms of resistance to this agent.

Troubleshooting Guides

This section provides solutions to common issues encountered during antibacterial resistance studies.

Question: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?

Answer: Inconsistent MIC values can arise from several factors. Please review the following potential causes and solutions.

  • Inoculum Preparation: The density of the bacterial suspension is critical for reproducible results.[1][2][3] Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[1] This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the assay.[2][3]

  • Media and Reagents: The performance of Mueller-Hinton Broth (MHB) or Agar (MHA) can be affected by batch-to-batch variability and storage conditions.[1] Always use media from a reputable supplier and prepare it according to the manufacturer's instructions. Ensure that the stock solution of this compound is prepared correctly, using the appropriate solvent and stored at the correct temperature to prevent degradation.[1]

  • Incubation Conditions: Incubation time and temperature are crucial. For most bacteria, incubation should be at 37°C for 16-20 hours.[4] Deviations can lead to either overgrowth or insufficient growth, affecting the MIC reading.

  • Contamination: Contamination of your bacterial culture will lead to spurious results. Always use aseptic techniques.[5] Before starting your experiment, streak a sample of the bacterial culture on an agar plate to check for purity.

Question: My sequencing results for potential resistance genes are unclear or show no mutations in the expected target of this compound. What should I do?

Answer: If sequencing does not reveal mutations in the primary target, consider these alternative resistance mechanisms:

  • Efflux Pumps: The bacteria may be actively pumping the agent out of the cell. This is a common resistance mechanism.[6][7] You can investigate this by performing an efflux pump assay.

  • Enzymatic Degradation: The bacteria might be producing an enzyme that inactivates this compound.[6][8] This is a primary mechanism of resistance for agents like beta-lactams.[6]

  • Target Modification or Protection: Resistance can be conferred by modifications to the drug's target site, which reduces the binding affinity of the drug.[9] Another possibility is target protection, where a bacterial protein binds to the target, preventing the drug from accessing it.

  • Plasmid-Mediated Resistance: The resistance gene may be located on a plasmid.[8] Consider plasmid sequencing in addition to whole-genome sequencing of the bacterial chromosome.

Question: I suspect efflux pump activity is responsible for resistance to this compound, but my assay results are negative. What could be the issue?

Answer: Negative or ambiguous results in an efflux pump assay can be due to several factors.

  • Substrate Specificity: The fluorescent dye used in your assay (e.g., ethidium bromide) may not be a substrate for the specific efflux pump conferring resistance to this compound.[10] Consider using a different fluorescent substrate or a direct transport assay with radiolabeled this compound if available.

  • Efflux Pump Inhibitor (EPI) Choice: The EPI you are using may not be effective against the specific class of efflux pump present in your resistant strain. Try a panel of EPIs that target different pump families.

  • Energy Source Depletion: Efflux pumps are energy-dependent.[11] Ensure that the assay conditions, including media and incubation time, allow for bacterial metabolic activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to antimicrobial agents?

A1: Bacteria can develop resistance through several mechanisms:

  • Enzymatic degradation or modification of the drug: Bacteria produce enzymes that can inactivate the antibacterial agent.[6][7][8]

  • Alteration of the drug's target: Mutations in the bacterial proteins that are the targets of the drug can prevent it from binding effectively.[6][8][9]

  • Changes in membrane permeability: The bacterial cell membrane can be altered to limit the uptake of the drug.[6][8]

  • Active efflux of the drug: Bacteria can acquire efflux pumps that actively transport the drug out of the cell.[6][7]

Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of this compound?

A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The most common methods are broth microdilution and agar dilution.[2][3] In the broth microdilution method, serial dilutions of the agent are prepared in a 96-well plate, and a standardized bacterial suspension is added to each well.[2] The plate is then incubated, and the MIC is determined as the lowest concentration that shows no turbidity.[2][4]

Q3: What is the difference between MIC and Minimum Bactericidal Concentration (MBC)?

A3: The MIC is the lowest concentration that inhibits bacterial growth, while the MBC is the lowest concentration that results in bacterial death.[4] The MBC is determined after an MIC test by subculturing the contents of the clear wells onto antibiotic-free agar to see if the bacteria can regrow.[4]

Q4: Can resistance to this compound be transferred between bacteria?

A4: Yes, resistance can be transferred through horizontal gene transfer. This can occur via three main mechanisms:

  • Transformation: Uptake of naked DNA from the environment.

  • Transduction: Transfer of genetic material by bacteriophages.

  • Conjugation: Transfer of plasmids through direct cell-to-cell contact.[12]

Q5: What is the role of whole-genome sequencing (WGS) in investigating resistance?

A5: WGS is a powerful tool for identifying the genetic basis of resistance.[13][14] It can be used to detect known resistance genes, identify novel mutations in potential target genes, and track the spread of resistant strains.[15][16]

Data Presentation

Table 1: Example MIC Data for this compound against Resistant (R) and Susceptible (S) Strains

Bacterial StrainThis compound MIC (µg/mL)Interpretation
Strain S12Susceptible
Strain S24Susceptible
Strain R164Resistant
Strain R2128Resistant
Strain R3>256Resistant

Table 2: Example Data from an Efflux Pump Inhibition Assay

Bacterial StrainThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Reduction in MIC
Strain S1221
Strain R16488
Strain R2128168
Strain R3>25632>8

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.[1]

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[2]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.[2][3]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted agent. Include a growth control well (bacteria without the agent) and a sterility control well (MHB only).[17]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2][4]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[2][3]

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection

  • Plate Preparation: Prepare Trypticase Soy Agar (TSA) plates containing varying concentrations of ethidium bromide (EtBr), for example, from 0.0 to 2.5 mg/L.[18][19]

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the optical density to a 0.5 McFarland standard.[20]

  • Inoculation: Using a sterile swab, streak the bacterial strains from the center of the plate to the edge in a "cartwheel" pattern. Up to twelve strains can be tested on a single plate.[19][20]

  • Incubation: Incubate the plates at 37°C for 16 hours, protected from light.[18][19]

  • Visualization: Observe the plates under UV light. Strains with active efflux pumps will show lower levels of fluorescence as they expel the EtBr.[11][19] The minimum concentration of EtBr that produces fluorescence is recorded.[20]

Protocol 3: Sequencing of Resistance Genes

  • DNA Extraction: Isolate high-quality genomic DNA from both the resistant and susceptible bacterial strains.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA using a commercially available kit.

  • Sequencing: Perform whole-genome sequencing using a next-generation sequencing (NGS) platform.[15][16]

  • Data Analysis: Assemble the sequencing reads and align them to a reference genome. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain compared to the susceptible strain. Use bioinformatics tools to search for known antibiotic resistance genes.[14][15]

Mandatory Visualizations

G cluster_0 This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters Cell Target Site Target Site Bacterial Cell->Target Site Binds to Efflux Pump Efflux Pump Bacterial Cell->Efflux Pump Pumped out Enzymatic Degradation Enzymatic Degradation Bacterial Cell->Enzymatic Degradation Degraded by Cell Death Cell Death Target Site->Cell Death Inhibits Process Target Modification Mutation alters target site Target Site->Target Modification Inactivated Agent Inactivated Agent Enzymatic Degradation->Inactivated Agent

Caption: Mechanisms of resistance to this compound.

G cluster_workflow MIC Determination Workflow Start Start Prepare Agent Dilutions Prepare Agent Dilutions Start->Prepare Agent Dilutions Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Agent Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results End End Read Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

G Inconsistent MIC Inconsistent MIC Inoculum Issue Inoculum Issue Inconsistent MIC->Inoculum Issue Media/Reagent Issue Media/Reagent Issue Inconsistent MIC->Media/Reagent Issue Incubation Issue Incubation Issue Inconsistent MIC->Incubation Issue Contamination Contamination Inconsistent MIC->Contamination Standardize Inoculum Standardize Inoculum Inoculum Issue->Standardize Inoculum Check Media Prep & Agent Stock Check Media Prep & Agent Stock Media/Reagent Issue->Check Media Prep & Agent Stock Verify Time & Temperature Verify Time & Temperature Incubation Issue->Verify Time & Temperature Use Aseptic Technique Use Aseptic Technique Contamination->Use Aseptic Technique

Caption: Troubleshooting logic for inconsistent MIC results.

References

Technical Support Center: Quinoline Compound Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cytotoxicity of quinoline compounds in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for quinoline compounds?

A1: Quinoline derivatives exert cytotoxic effects through a variety of mechanisms, often dependent on their specific chemical structure and the target cell type. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogs can insert themselves between DNA base pairs, interfering with DNA replication and transcription.[1] They can also inhibit topoisomerase enzymes (both type I and II), which are crucial for resolving DNA supercoiling during replication, leading to DNA damage and cell death.[2][3]

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death, or apoptosis.[4][5] This is often initiated through the intrinsic pathway, involving the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, or the extrinsic pathway.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Some quinolines can induce oxidative stress within cells by increasing the production of ROS.[4][6][7] This can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cell proliferation.[1][5][8]

  • Kinase Inhibition: Quinoline scaffolds are found in many kinase inhibitors that target signaling pathways involved in cancer cell growth and survival.[8][9]

Q2: I am observing precipitation of my quinoline compound in the cell culture medium. What could be the cause and how can I resolve this?

A2: Poor aqueous solubility is a common issue with quinoline-based compounds due to their often hydrophobic nature.[10][11][12] Precipitation can lead to inconsistent and inaccurate results. Here are some steps to address this:

  • Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the culture medium.[13][14]

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The solubility of quinoline compounds can be pH-dependent.[10][15] You may need to adjust the pH of your stock solution or the final culture medium, but be mindful of the optimal pH range for your specific cell line.

  • Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or surfactants can be used, but their effects on the cells and the compound's activity must be carefully validated.

  • Chemical Modification: If solubility issues persist and you are in the process of developing new derivatives, chemical modifications to the quinoline scaffold can be made to enhance solubility.

Q3: My quinoline compound is showing high cytotoxicity in normal cell lines, not just cancer cells. How can I improve its selectivity?

A3: Achieving cancer cell-specific cytotoxicity is a key challenge in drug development. Strategies to improve selectivity include:

  • Structural Modification: The selectivity of quinoline derivatives can be significantly altered by modifying their substituents.[1][2] For example, adding or altering side chains can change the compound's interaction with specific cellular targets that are overexpressed in cancer cells.

  • Targeted Drug Delivery: Encapsulating the quinoline compound in a nanoparticle or conjugating it to a ligand that binds to a cancer-specific receptor can enhance its delivery to tumor cells while minimizing exposure to normal cells.

  • Dose Optimization: Carefully titrating the concentration of the compound can help identify a therapeutic window where it is effective against cancer cells with minimal toxicity to normal cells.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for the same quinoline compound and cell line.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G start Inconsistent IC50 Values solubility Check for Compound Precipitation start->solubility Is the compound fully dissolved in the media? stock_prep Review Stock Solution Preparation start->stock_prep Is the stock solution correctly prepared and stored? cell_health Assess Cell Health and Density start->cell_health Are the cells healthy and at the correct density? assay_protocol Verify Assay Protocol start->assay_protocol Is the experimental protocol followed consistently? solubility_solution Optimize solubility (e.g., sonication, warming, different solvent) solubility->solubility_solution stock_solution Prepare fresh stock solution, ensure complete dissolution stock_prep->stock_solution cell_solution Standardize cell seeding density and ensure cells are in logarithmic growth phase cell_health->cell_solution assay_solution Ensure consistent incubation times and reagent additions assay_protocol->assay_solution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Problem 2: High background signal or unexpected results in the cytotoxicity assay.

This can be due to interference from the quinoline compound itself with the assay reagents.

G start High Background/Unexpected Results compound_interference Does the compound absorb at the assay wavelength? start->compound_interference redox_activity Does the compound have inherent reducing/oxidizing properties? start->redox_activity cell_free_control Run a cell-free control with compound and assay reagents start->cell_free_control interference_yes Yes compound_interference->interference_yes redox_yes Yes redox_activity->redox_yes solution1 Subtract background absorbance from compound-only wells cell_free_control->solution1 solution2 Use an alternative cytotoxicity assay (e.g., LDH release, ATP-based) cell_free_control->solution2 interference_yes->solution1 redox_yes->solution2

Caption: Troubleshooting workflow for assay interference.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines as reported in the literature. This data can serve as a reference for expected potency.

Quinoline DerivativeCell LineIC50 (µM)Reference
IND-2PC-33[3]
IND-2DU-1453.5[3]
Compound 18SAS0.84[2]
Compound 18A5490.89[2]
Compound 19HeLa0.23[2]
Compound 34A5490.96[2]
Carboxamide 39MCF-73.35[2]
Compound 4cK-5627.72[16]
Compound 4cHOP-922.37[16]
Compound 4cSNB-752.38[16]
Compound 4cRXF 3932.21[16]
Compound 4cBT-5494.11[16]
8-nitro-7-quinolinecarbaldehyde (E)Caco-20.53[13]
Pyrazolo[4,3-f]quinoline 2ENUGC-3<8[17]
Pyrazolo[4,3-f]quinoline 2PNUGC-3<8[17]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the quinoline compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14][18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the quinoline compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe H2DCF-DA to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with the quinoline compound.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.

Signaling Pathway Diagrams

The following diagrams illustrate common signaling pathways affected by quinoline compounds.

G quinoline Quinoline Compound ros Increased ROS quinoline->ros dna_damage DNA Damage quinoline->dna_damage mito Mitochondrial Permeabilization ros->mito dna_damage->mito apoptosis Apoptosis mito->apoptosis

Caption: Quinoline-induced oxidative stress and apoptosis pathway.

G quinoline Quinoline Compound topoisomerase Topoisomerase I/II quinoline->topoisomerase Inhibition dna_replication DNA Replication topoisomerase->dna_replication cell_cycle_arrest Cell Cycle Arrest dna_replication->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Topoisomerase inhibition pathway by quinoline compounds.

References

Technical Support Center: Improving the Metabolic Stability of 2-(Quinoline-4-methoxy) Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 2-(quinoline-4-methoxy) acetamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(quinoline-4-methoxy) acetamide derivative shows high clearance in liver microsome stability assays. What are the likely metabolic pathways involved?

A1: High clearance in liver microsomes suggests your compound is likely a substrate for Cytochrome P450 (CYP450) enzymes, which are abundant in this subcellular fraction.[1][2][3] For quinoline-based structures, common metabolic transformations include:

  • Aromatic Hydroxylation: Oxidation of the quinoline or other aromatic rings. The electron-rich quinoline ring system is susceptible to oxidative metabolism by CYPs.[4]

  • N-dealkylation & O-dealkylation: Cleavage of alkyl or methoxy groups.

  • Oxidation of the Acetamide Moiety: The acetamide part of the molecule can also be a site for metabolic attack.

  • Epoxidation: Formation of reactive epoxide intermediates on the quinoline ring, such as the 5,6-epoxide, which can then be hydrolyzed to a dihydrodiol.[5][6][7]

Key CYP enzymes involved in quinoline metabolism in humans include CYP2A6, CYP2E1, and CYP1A2.[5][6]

Q2: How can I identify the specific metabolic "soft spots" on my molecule?

A2: Identifying metabolically labile sites is crucial for targeted structural modification.[8] The following approaches are recommended:

  • Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] This allows for the identification and structural elucidation of metabolites, pointing directly to the sites of biotransformation.

  • In Silico Prediction Tools: Computational models can predict the regioselectivity of metabolism by various CYP isoforms, highlighting potential "hotspots" on your molecule that are prone to oxidation.[8]

  • Phenotyping with Recombinant CYPs: Use a panel of individual, recombinant human CYP enzymes to determine which specific isoforms are responsible for the metabolism of your compound.[11]

Q3: My compound is rapidly metabolized. What are the primary strategies to block these labile sites and improve stability?

A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:[12]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Blocking with Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as fluorine or a trifluoromethyl group, near the site of metabolism can decrease the electron density of the aromatic ring, making it less susceptible to oxidation by CYPs.[4][12]

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spot can sterically hinder the enzyme's access to that site. For example, adding a gem-dimethyl group.[8]

  • Bioisosteric Replacement: Replace the metabolically unstable moiety with a bioisostere that is more robust to metabolism while retaining the desired pharmacological activity.[13][14][15][16] For instance, replacing a labile ester with a more stable amide or a heterocyclic ring.[16]

Q4: After modifying my compound to improve metabolic stability, I'm now observing significant CYP450 inhibition. What should I do?

A4: CYP inhibition is a major cause of drug-drug interactions (DDIs) and must be addressed.[17][18][19]

  • Determine the Mechanism: First, ascertain if the inhibition is reversible or time-dependent (TDI). TDI is more problematic as it involves irreversible inactivation of the enzyme.[19]

  • Structural Modifications: The structural features causing CYP inhibition often differ from those causing metabolism. Common culprits include basic nitrogen atoms that can coordinate with the heme iron of the CYP enzyme.[20] Consider strategies to reduce the basicity of such groups or alter their position to prevent this interaction.

  • Scaffold Hopping: If minor modifications are unsuccessful, a more drastic "scaffold-hopping" approach may be necessary. This involves replacing the entire quinoline core with a different heterocyclic system that retains the necessary pharmacophore for efficacy but has a lower propensity for CYP inhibition.[4]

Q5: My in vitro microsomal stability results (high stability) do not correlate with my in vivo pharmacokinetic data (high clearance). What could be the cause?

A5: This discrepancy often points to metabolic pathways not fully represented in liver microsomes.[21]

  • Phase II Metabolism: Microsomes are excellent for studying Phase I (CYP-mediated) metabolism but may lack some cofactors for Phase II conjugation reactions (e.g., sulfation). If your compound is primarily cleared by Phase II enzymes, its instability would be missed.[21] Consider using hepatocytes, which contain both Phase I and Phase II enzymes and their necessary cofactors.[21][22]

  • Non-CYP Mediated Oxidation: Other enzymes like aldehyde oxidase (AO) can play a significant role in the metabolism of heterocyclic rings. AO is present in the cytosolic fraction, not microsomes. Assays using the liver S9 fraction (which contains both microsomes and cytosol) or hepatocytes can help identify AO-mediated metabolism.[4]

  • Transporter Effects: Active transport into and out of hepatocytes can also influence the overall in vivo clearance, a factor not captured in microsomal assays.

Data & Comparative Tables

Table 1: Comparison of In Vitro Metabolic Stability Systems

Test SystemPrimary Enzymes PresentKey AdvantagesKey LimitationsBest For
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)Cost-effective, high-throughput, good for initial screening of CYP metabolism.[1][3]Lacks cytosolic enzymes (e.g., AO, sulfotransferases) and necessary cofactors for some Phase II reactions.[21] Does not account for cell transport.Early screening of Phase I metabolic stability.[1]
Liver S9 Fraction Phase I and Phase II enzymes (cytosolic & microsomal)More comprehensive than microsomes, includes both microsomal and cytosolic enzymes.Cofactors for Phase II enzymes must be added. Less physiological than hepatocytes.Investigating both Phase I and cytosolic enzyme contributions.
Hepatocytes Complete set of Phase I and II enzymes & cofactorsMost physiologically relevant in vitro model, reflects cellular processes like transport.[21][22]More expensive, lower throughput, cells can be sensitive to handling.[21]Later-stage characterization, predicting in vivo clearance, studying compounds with complex metabolic pathways.[23]

Table 2: Common Bioisosteric Replacements to Enhance Metabolic Stability

Metabolically Labile GroupPotential Bioisosteric ReplacementRationale for Improved Stability
Phenyl ring (prone to oxidation)Pyridine, Pyrimidine, or other electron-deficient heterocyclesReduces electron density, making the ring less susceptible to CYP-mediated oxidation.[4]
Methoxy group (-OCH₃)Fluoro (-F) or Difluoro (-CF₂H) groupBlocks O-dealkylation pathway.
Ester (-COO-)Amide (-CONH-), 1,3,4-OxadiazoleAmides and oxadiazoles are generally more resistant to hydrolysis by esterases.[16]
Amide (-CONH-)"Reversed" Amide (-NHCO-), TetrazoleAlters susceptibility to proteases. Tetrazoles can mimic carboxylic acids with improved metabolic profiles.[24]
Labile C-H bondC-F, C-CH₃, C-DBlocks site of oxidation through steric hindrance or stronger bond energy (kinetic isotope effect for C-D).[12]

Visualized Workflows and Pathways

start Start: Initial Compound (2-quinoline-4-methoxy acetamide derivative) in_vitro_screen In Vitro Metabolic Stability Screen (e.g., Liver Microsomes) start->in_vitro_screen stability_check Metabolically Stable? in_vitro_screen->stability_check met_id Metabolite Identification (LC-MS/MS) & In Silico Prediction stability_check->met_id No lead_candidate Lead Candidate for In Vivo PK Studies stability_check->lead_candidate Yes soft_spot Identify 'Soft Spot(s)' met_id->soft_spot redesign Rational Drug Redesign (Block Labile Sites) soft_spot->redesign resynthesize Synthesize New Analogs redesign->resynthesize resynthesize->in_vitro_screen Re-screen cyp_inhibition Assess CYP Inhibition (Potential DDI liability) inhibition_check Inhibition Acceptable? cyp_inhibition->inhibition_check optimize_cyp Structural Modification to Reduce Inhibition inhibition_check->optimize_cyp No inhibition_check->lead_candidate Yes fail Compound Fails (Re-evaluate Scaffold) inhibition_check->fail If persistent optimize_cyp->resynthesize lead_candidate->cyp_inhibition

Caption: Workflow for improving metabolic stability of drug candidates.

cluster_phase1 Phase I Metabolism Parent Quinoline Derivative CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Parent->CYP450 Epoxide Reactive Arene Epoxide (e.g., 5,6-epoxide) CYP450->Epoxide Oxidation Hydroxylated Hydroxylated Metabolites (e.g., 3-hydroxyquinoline) CYP450->Hydroxylated Hydroxylation EH Epoxide Hydrolase Epoxide->EH Diol Diol Metabolite EH->Diol

Caption: Metabolic activation pathway of quinoline derivatives by CYP450s.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. This provides data for calculating intrinsic clearance (CLint) and half-life (t½).[1][25]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Internal Standard (IS) in organic solvent (e.g., acetonitrile or methanol) for quenching and analysis

  • 96-well incubation plate and collection plate

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating solution on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer. A typical final substrate concentration is 1 µM.

  • Incubation Setup:

    • In a 96-well plate, add the liver microsome suspension to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to initiate the reaction.

    • For "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells except the "-NADPH" controls.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold organic solvent (e.g., acetonitrile with Internal Standard) to stop the reaction.[1] The 0-minute time point is typically taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area ratio to the IS.[10][26]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint, µL/min/mg protein) = (k / microsomal protein concentration).

Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP450 enzyme's activity.[17]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, etc.) or human liver microsomes (HLM)

  • CYP-specific probe substrates and their corresponding metabolites for detection (e.g., Midazolam for CYP3A4)

  • NADPH regenerating system

  • Positive control inhibitors (e.g., Ketoconazole for CYP3A4)

  • Internal Standard (IS) in organic solvent

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and a positive control inhibitor in buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Incubation:

    • In a 96-well plate, add the CYP enzyme (or HLM), phosphate buffer, and each concentration of the test compound/inhibitor.

    • Include a "vehicle control" with no inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add a mixture of the CYP-specific probe substrate and the NADPH regenerating system to all wells to start the reaction.

  • Reaction Termination: After a fixed incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), stop the reaction by adding cold organic solvent containing the IS.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant and analyze via LC-MS/MS to quantify the amount of the specific metabolite formed.

  • Data Analysis:

    • Calculate the percent of enzyme activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Spontaneous qcrB Mutations and Resistance to Antibacterial Agent 95

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding spontaneous qcrB mutations that confer resistance to Antibacterial Agent 95.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the cytochrome bc1 complex (Complex III) of the electron transport chain. Specifically, it binds to the QcrB subunit, which is a critical component of this complex.[1][2][3] This binding event obstructs the quinol oxidation (Qp) site, disrupting the electron flow, which in turn inhibits the generation of the proton motive force required for ATP synthesis.[3] The resulting depletion of intracellular ATP leads to a bacteriostatic effect on replicating bacteria and a bactericidal effect on non-replicating bacteria.[4]

Q2: How do spontaneous mutations in the qcrB gene lead to resistance?

Spontaneous mutations in the qcrB gene can result in amino acid substitutions in the QcrB protein. These changes can alter the three-dimensional structure of the binding pocket for this compound. This structural modification can lower the binding affinity of the agent, rendering it ineffective at inhibiting the cytochrome bc1 complex. Consequently, the bacterium can maintain its energy production via oxidative phosphorylation and survive in the presence of the drug.[4][5][6]

Q3: What is the typical frequency of spontaneous resistance to this compound?

The frequency of spontaneous single-step mutations conferring resistance to QcrB inhibitors is generally low. For agents targeting this complex, the frequency is often observed in the range of 10⁻⁸ to 10⁻⁹ mutations per cell per generation.[7][8] The exact frequency can depend on the specific bacterial species and the experimental conditions.

Q4: How can I confirm that a resistant phenotype is linked to a qcrB mutation?

Confirmation involves a two-step process:

  • Phenotypic Confirmation : First, confirm the resistance by determining the Minimum Inhibitory Concentration (MIC) of Agent 95 for the suspected resistant isolate and comparing it to the wild-type strain. A significant increase in the MIC value indicates resistance.

  • Genotypic Confirmation : Next, extract genomic DNA from the resistant isolate. Amplify the qcrB gene using PCR and sequence the product using the Sanger sequencing method.[9][10] Comparing the resulting sequence to the wild-type qcrB sequence will reveal any mutations that may be responsible for the resistance.[6]

Troubleshooting Guides

Issue 1: My Minimum Inhibitory Concentration (MIC) assay results are inconsistent.

Possible Cause Troubleshooting Step
Inoculum Variability Ensure the bacterial inoculum is standardized accurately for every experiment. Use a spectrophotometer to adjust the suspension to a 0.5 McFarland standard to ensure a consistent starting cell density (typically ~5 x 10⁵ CFU/mL for broth microdilution).[11]
Improper Drug Dilution Prepare fresh stock solutions of Agent 95 for each experiment. When performing serial dilutions, ensure thorough mixing at each step to avoid concentration errors.
Contamination Use aseptic techniques throughout the procedure. Include a "no-inoculum" control well for each drug concentration to check for contamination of the media or drug stocks.[12]
Inconsistent Incubation Ensure the incubation conditions (temperature, time, aeration) are identical for all plates and across all experiments. Variations can significantly affect bacterial growth and MIC readouts.[12]

Issue 2: I cannot amplify the qcrB gene via PCR.

Possible Cause Troubleshooting Step
Poor DNA Template Quality Ensure the extracted genomic DNA is of high purity and integrity. Contaminants like salts or proteins can inhibit PCR.[13] Consider re-purifying the DNA. Measure DNA quality using A260/280 ratios.[14]
Suboptimal Primer Design Verify that the primers are specific to the target qcrB gene and do not form secondary structures (e.g., hairpins, dimers). Use primer design software and BLAST to check for specificity.[15]
Incorrect Annealing Temperature The annealing temperature may be too high (preventing primer binding) or too low (causing non-specific binding). Optimize this by running a gradient PCR to determine the ideal temperature for your primer set.[15]
Missing/Degraded Reagents Ensure all PCR components (polymerase, dNTPs, buffer, MgCl₂) were added and are not expired. Run a positive control using a template known to work to validate the reaction mix.[13]

Issue 3: I have a phenotypically resistant isolate, but sequencing shows no qcrB mutation.

Possible Cause Troubleshooting Step
Mutation Outside Sequenced Region The causative mutation may be in a region of the qcrB gene not covered by your current primers. Design new primers to sequence the entire gene, including promoter regions.
Mutation in an Interacting Gene Resistance could be conferred by mutations in other genes that are part of the cytochrome bc1 complex, such as qcrA or qcrC.[7] Sequence these genes as well.
Efflux Pump Upregulation The bacterium may have developed resistance through a non-target-based mechanism, such as upregulating an efflux pump that removes Agent 95 from the cell. Investigate this possibility using transcriptomic analysis (qRT-PCR) of known efflux pump genes.
Drug Inactivation A rare possibility is that the isolate has acquired a mechanism to enzymatically inactivate Agent 95. This would require more advanced biochemical assays to investigate.

Quantitative Data Summary

The following tables summarize representative data for spontaneous mutants resistant to this compound, based on findings for similar QcrB inhibitors.

Table 1: MIC Values for Agent 95 Against Wild-Type and Mutant Strains

StrainqcrB MutationAmino Acid ChangeMIC (µg/mL)Fold Change in MIC
Wild-TypeNoneNone0.008-
Mutant R1GCA -> ACAA178V0.25632x
Mutant R2TCC -> ACCS182T0.51264x
Mutant R3ACG -> GCGT313A> 16>2000x
Mutant R4ATG -> GTGM342V1.024128x
(Note: Data is illustrative, based on typical resistance patterns for QcrB inhibitors like those described in reference[7])

Table 2: Frequency of Spontaneous Resistance to Agent 95

Antibacterial AgentSelection ConcentrationInoculum Size (CFU)Resistant ColoniesFrequency of Resistance
Agent 954x MIC (0.032 µg/mL)5 x 10⁹255.0 x 10⁻⁹
Agent 958x MIC (0.064 µg/mL)5 x 10⁹112.2 x 10⁻⁹
(Note: Frequencies are based on representative values for QcrB inhibitors as discussed in references[7][16])

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[11][17]

  • Preparation : Prepare a 2x concentrated stock solution of Agent 95 in an appropriate solvent. In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column. Add 100 µL of the 2x drug stock to the first column.

  • Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of drug concentrations.

  • Inoculum Preparation : Culture bacteria to the mid-log phase. Adjust the bacterial suspension in sterile saline or broth to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add 50 µL of the standardized inoculum to each well.

  • Controls : Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.[12]

  • Incubation : Seal the plate and incubate at the appropriate temperature and duration for the bacterial species (e.g., 37°C for 24 hours).

  • Reading Results : The MIC is the lowest concentration of Agent 95 that completely inhibits visible growth.[11]

Protocol 2: Selection of Spontaneous Resistant Mutants

This protocol is adapted from standard methods for selecting spontaneous mutants.[18][19]

  • Culture Preparation : Grow a large-volume liquid culture of the wild-type bacteria to a high cell density (e.g., >10⁹ CFU/mL).

  • Plating : Concentrate the culture by centrifugation and plate a high density of cells (e.g., 10⁹ to 10¹⁰ CFU) onto solid agar plates containing Agent 95 at a concentration of 4x to 8x the wild-type MIC.

  • Enumeration : Plate serial dilutions of the original culture onto drug-free agar to determine the total viable cell count (CFU) in the initial inoculum.

  • Incubation : Incubate the plates for a sufficient period to allow for the growth of resistant colonies. This may be longer than the standard incubation time.

  • Mutant Isolation and Verification : Pick individual colonies that appear on the selective plates. Purify each colony by re-streaking on a fresh selective plate. Confirm the resistant phenotype by determining the MIC for each isolate as described in Protocol 1.

  • Frequency Calculation : The frequency of resistance is calculated by dividing the number of confirmed resistant colonies by the total number of viable cells plated.[20]

Protocol 3: Identification of qcrB Mutations by Sanger Sequencing

This protocol outlines the general workflow for identifying genetic mutations.[9]

  • Genomic DNA Extraction : Extract high-quality genomic DNA from both the wild-type strain and the confirmed resistant mutant using a suitable commercial kit or established protocol.

  • PCR Amplification : Design primers that flank the entire coding sequence of the qcrB gene. Perform PCR using the extracted genomic DNA as a template to amplify the gene.

  • PCR Product Purification : Run the PCR product on an agarose gel to confirm the correct size. Purify the amplified DNA fragment from the gel or directly from the PCR reaction using a cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing : Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility. The facility will perform Sanger sequencing, which generates separate sequence reads (electropherograms) for each primer.[10][21]

  • Sequence Analysis : Assemble the forward and reverse sequencing reads using bioinformatics software (e.g., SnapGene, Geneious). Align the consensus sequence from the mutant with the sequence from the wild-type strain to identify any nucleotide differences (mutations). Translate the DNA sequence to determine the resulting amino acid change.

Visualizations

a cluster_workflow Experimental Workflow for Resistance Characterization A Observe Growth at High [Agent 95] B Isolate Single Colony A->B C Determine MIC (Protocol 1) B->C D Resistance Confirmed? C->D E Extract Genomic DNA D->E Yes I End (Not Resistant) D->I No F PCR Amplify qcrB Gene E->F G Sanger Sequence qcrB (Protocol 3) F->G H Align Sequences & Identify Mutation G->H b cluster_pathway Mechanism of Action and Resistance cluster_wt Wild-Type (Susceptible) cluster_mut Mutant (Resistant) ETC_WT Electron Transport Chain QcrB_WT QcrB Subunit ETC_WT->QcrB_WT contains ATP_WT ATP Production Blocked QcrB_WT->ATP_WT leads to Agent95 Agent 95 Agent95->QcrB_WT binds & inhibits ETC_MUT Electron Transport Chain QcrB_MUT Mutated QcrB (e.g., T313A) ETC_MUT->QcrB_MUT contains ATP_MUT ATP Production Normal QcrB_MUT->ATP_MUT allows Agent95_2 Agent 95 Agent95_2->QcrB_MUT cannot bind c cluster_troubleshoot Troubleshooting Logic: No qcrB Mutation in Resistant Isolate Start Phenotypically Resistant, but WT qcrB sequence Check1 Was the entire qcrB gene sequenced? Start->Check1 Action1 Sequence full gene and promoter regions Check1->Action1 No Check2 Sequence other complex subunits (qcrA, qcrC) Check1->Check2 Yes Action1->Check2 Check3 Mutation found in another subunit? Check2->Check3 Action2 Investigate non-target mechanisms (e.g., efflux) Check3->Action2 No End1 Resistance likely due to mutation in qcrA/C Check3->End1 Yes End2 Resistance likely due to efflux or other mechanism Action2->End2

References

Technical Support Center: Development of Quinoline-Based Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on quinoline-based antitubercular drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for quinoline-based antitubercular drugs?

A1: Quinolines primarily target DNA gyrase and topoisomerase IV, essential enzymes responsible for managing DNA topology during replication. By binding to the enzyme-DNA complex, quinolines stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately cell death.[1][2][3] A notable example is the fluoroquinolone class of antibiotics.[4] Additionally, some novel quinoline derivatives may act through different mechanisms, such as inhibiting the KatG protein of Mycobacterium tuberculosis.

Q2: What are the main mechanisms of resistance to quinoline-based drugs in M. tuberculosis?

A2: The primary mechanism of resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the DNA gyrase subunits, GyrA and GyrB.[1][2][3][5] Mutations in these regions can reduce the binding affinity of the quinoline drug to the DNA gyrase-DNA complex.[1][5] Specifically, mutations at positions 90 and 94 of gyrA are commonly reported.[4]

Q3: What are the common adverse effects associated with quinoline-based antitubercular drugs?

A3: Common adverse effects can include gastrointestinal issues, rashes, and fever.[6] More severe adverse reactions may involve cardiotoxicity, specifically the inhibition of the hERG potassium channel, which can lead to QT interval prolongation.[7][8][9] Another significant concern is the potential for drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[10][11][12]

Q4: Which in vitro assays are commonly used to screen for antitubercular activity of quinoline derivatives?

A4: The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13][14][15][16][17] Luminescence-based assays using autoluminescent M. tuberculosis strains are also employed for rapid and efficient screening.[18][19] These assays can determine MIC, minimum bactericidal concentration (MBC), and provide time-kill kinetics.[19]

Troubleshooting Guides

Synthetic Chemistry

Problem: Low yield during the synthesis of quinoline derivatives.

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Optimize temperature, reaction time, and solvent. Some reactions, like the Doebner reaction, are known to have low yields or require long reaction times under standard conditions.[20] Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[21]
Harsh Reagents - Explore alternative, milder reagents. Traditional methods like the Skraup synthesis can involve harsh conditions.[20] Metal-free and solvent-free conditions with catalysts like triflic acid have been reported to give high yields.[21]
Poor Precursor Quality - Ensure the purity of starting materials, such as substituted anilines and ketones. Impurities can lead to side reactions and lower yields.
Precipitation Issues - In reactions like the Vilsmeier-Haack, the timing of pouring the reaction mixture onto ice can affect precipitation. Pouring the hot solution onto crushed ice may yield better results than allowing it to cool first.[22]

Problem: Difficulty in characterizing synthesized quinoline derivatives.

Possible Cause Troubleshooting Steps
Complex NMR Spectra - For complex structures like methylquinolines, 1-D NMR may be insufficient for complete assignment.[23] Utilize 2-D NMR techniques like COSY to establish proton connectivity.[23]
Unstable Crystals for X-ray Crystallography - Crystals may decompose after separation from the mother liquor due to the loss of volatile solvent molecules.[22] Consider analyzing the crystal immediately after isolation or try to obtain crystals in a less volatile solvent.
Inconclusive Mass Spectrometry Data - Ensure the sample is pure. Use techniques like LC-MS to analyze the purity and obtain the mass of the desired compound. Check for the presence of adducts (e.g., sodium, potassium) that can complicate interpretation.
In Vitro Antitubercular Screening

Problem: Inconsistent or unreliable results in the Microplate Alamar Blue Assay (MABA).

Possible Cause Troubleshooting Steps
Variability in Inoculum - Ensure a standardized inoculum of M. tuberculosis is used. The cell density should be consistent across all wells.
Incorrect Incubation Time - If control wells do not show a color change from blue to pink, it may indicate slow growth. Incubate for an additional 24 hours.[15] If there is still no change after 48 hours, the assay should be repeated.[15]
MIC Discrepancies - Some variability in MICs is expected. Paired MICs differing by more than one twofold dilution can occur.[14] Be aware of higher discordance rates for certain drugs like ethambutol.[14]
Compound Precipitation - Visually inspect the wells for any precipitation of the test compound, which can lead to inaccurate MIC values. If precipitation is observed, consider using a different solvent or a lower starting concentration.
Toxicity and Off-Target Effects

Problem: High cytotoxicity observed for promising antitubercular quinoline compounds.

Possible Cause Troubleshooting Steps
Inherent Toxicity of the Scaffold - The 8-hydroxyquinoline series, for example, has shown good antitubercular activity but also significant cytotoxicity.[24][25]
Structure-Toxicity Relationship - Modify the chemical structure to reduce cytotoxicity while maintaining antitubercular activity. For example, removing or modifying substituents at certain positions may improve the therapeutic index.
Off-Target Effects - Investigate the mechanism of cytotoxicity. Is it due to general membrane disruption or specific off-target interactions?

Problem: Suspected hERG channel inhibition leading to cardiotoxicity.

Possible Cause Troubleshooting Steps
Structural Features Prone to hERG Binding - Certain chemical features, such as a basic nitrogen and high lipophilicity, are associated with hERG inhibition.[7]
Inadequate Assessment - Perform a dedicated hERG inhibition assay. Automated patch-clamp or thallium flux assays are common methods.[6][8][9][26][27]
Compound Optimization - Modify the compound to reduce hERG affinity. This could involve reducing lipophilicity or altering the pKa of basic nitrogens.[7]

Problem: Potential for drug-drug interactions due to CYP450 inhibition.

Possible Cause Troubleshooting Steps
Compound Binds to CYP Active Site - Many drugs are metabolized by CYP enzymes, and competitive inhibition is common.[10]
Lack of Inhibition Data - Screen the compound against a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine its inhibitory potential.[11][28][29]
Interpreting IC50 Values - The IC50 value represents the concentration at which 50% of the enzyme's activity is inhibited.[10] This data is used to predict the likelihood of in vivo drug-drug interactions.

Data Presentation

Table 1: Antitubercular Activity and Cytotoxicity of Selected Quinoline Derivatives

Compound SeriesR-Group ModificationMIC vs. M. tuberculosis H37Rv (µg/mL)Cytotoxicity (IC50 in µM)Reference
Isatin-tethered quinolines5-fluoro on oxindole0.24Not Reported[30]
Isatin-tethered quinolines5-bromo on oxindole31.25Not Reported[30]
Isatin-tethered quinolinesN-benzyl on oxindole0.06Not Reported[30]
8-hydroxyquinolinesUnsubstituted3.6 µM7.6 µM (HepG2)[25]
8-hydroxyquinolines5-methylComparable to parentComparable to parent[25]
8-hydroxyquinolines5-chloroComparable to parentComparable to parent[25]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Preparation of Inoculum: Culture M. tuberculosis H37Ra to mid-log phase (OD600 of ~0.6).[13]

  • Plate Setup: In a 96-well microplate, add 100 µL of bacterial suspension (e.g., 5 x 10^4 CFUs) to each well.[13]

  • Compound Addition: Add 10 µL of twofold serial dilutions of the quinoline compounds to the wells. Include a positive control (e.g., rifampicin) and a negative control (e.g., DMSO).[13]

  • Incubation: Seal the plates and incubate at 37°C for 6-7 days.[13]

  • Addition of Alamar Blue: Add a 10% (v/v) solution of Alamar Blue to each well.[13]

  • Reading Results: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[14]

hERG Potassium Channel Inhibition Assay (Thallium Flux-Based)
  • Cell Culture: Use a stable cell line expressing the hERG channel, such as hERG-U2OS or hERG-HEK293 cells.[8][9]

  • Cell Plating: Dispense cells into a 1536-well plate and incubate.[27]

  • Compound Addition: Add the quinoline compounds at various concentrations to the wells.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[8]

  • Stimulation and Measurement: Add a stimulation buffer containing thallium ions to open the hERG channels. Immediately measure the fluorescence intensity over time using a kinetic plate reader.[8] An increase in fluorescence indicates thallium influx through open channels.

  • Data Analysis: The inhibition of the thallium flux by the compound is used to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS-Based)
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, an isoform-specific substrate, and the quinoline test compound at various concentrations.[10]

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the formation of the specific metabolite from the substrate using LC-MS/MS.[10]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control. Determine the IC50 value from the concentration-response curve.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_toxicity Toxicity Profiling synthesis Quinoline Derivative Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mic_assay Antitubercular Activity (MABA/Luminescence) characterization->mic_assay Pure Compound cytotoxicity_assay Cytotoxicity Assay mic_assay->cytotoxicity_assay herg_assay hERG Inhibition Assay cytotoxicity_assay->herg_assay Active & Non-toxic Hits cyp450_assay CYP450 Inhibition Assay lead_optimization Lead Optimization cyp450_assay->lead_optimization Safe Hits

Caption: A generalized experimental workflow for the development of quinoline-based antitubercular drugs.

resistance_mechanism cluster_action Normal Drug Action cluster_resistance Resistance Mechanism quinoline Quinoline Drug gyrase_dna DNA Gyrase-DNA Complex quinoline->gyrase_dna cleavage_complex Stabilized Cleavage Complex gyrase_dna->cleavage_complex cell_death Cell Death cleavage_complex->cell_death mutated_gyrase Mutated DNA Gyrase (GyrA/GyrB) no_binding Reduced Drug Binding mutated_gyrase->no_binding replication Continued DNA Replication no_binding->replication survival Bacterial Survival replication->survival quinoline_res Quinoline Drug quinoline_res->mutated_gyrase

Caption: The mechanism of action and resistance to quinoline drugs in M. tuberculosis.

References

Technical Support Center: Enhancing the Bioavailability of Antibacterial Agent 95

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial agent 95." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this potent antibacterial compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the oral bioavailability of "this compound"?

The oral bioavailability of "this compound" can be influenced by several factors, primarily its aqueous solubility and intestinal permeability.[1][2] Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[3] Additionally, even if dissolved, the agent's ability to permeate the intestinal epithelium can be a significant barrier to entering systemic circulation. Other contributing factors can include degradation in the gastrointestinal tract, metabolism by gut wall enzymes, and active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[4][5]

Q2: What initial steps can I take to investigate the low bioavailability of "this compound"?

A systematic approach is recommended. Start by characterizing the physicochemical properties of "this compound," focusing on its solubility and lipophilicity. An in vitro permeability assessment using a Caco-2 or MDCK cell line model is a crucial next step to understand its potential for passive diffusion and active transport.[1][6] These assays can help determine if the compound is a substrate for efflux pumps.[7][8]

Q3: How can I improve the solubility of "this compound"?

Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][9][10] These include:

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[10][11]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug within a polymer matrix can significantly improve its solubility compared to the crystalline form.[9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut.[3][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and increase its aqueous solubility.[3][10]

Q4: "this compound" shows high solubility but still has low bioavailability. What could be the issue?

If solubility is not the limiting factor, poor intestinal permeability is the likely culprit. This could be due to the molecule's size, charge, or its recognition by efflux transporters. A bidirectional Caco-2 or MDR1-MDCK permeability assay can help identify if active efflux is occurring.[7][12][13] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two is indicative of active efflux.[8][13]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low apparent permeability (Papp) in Caco-2/MDCK assay Poor passive diffusionInvestigate formulation strategies to enhance permeability, such as the use of permeation enhancers or nano-delivery systems.[14][15]
Active efflux by transporters (e.g., P-gp)Conduct a bidirectional permeability assay with and without a known efflux pump inhibitor (e.g., verapamil) to confirm P-gp substrate activity.[8] Consider co-administration with an efflux pump inhibitor or structural modification of the agent to avoid transporter recognition.[5][16]
High variability in in vivo pharmacokinetic data Issues with the formulation (e.g., precipitation, instability)Characterize the stability of the formulation under physiological conditions. Optimize the formulation to ensure the drug remains solubilized in the gastrointestinal tract.[3]
First-pass metabolismInvestigate the metabolic stability of "this compound" using liver microsomes or hepatocytes. If metabolism is high, consider strategies to protect the drug, such as encapsulation in nanoparticles or chemical modification to block metabolic sites.[17]
Low in vivo exposure despite good in vitro permeability Degradation in the gastrointestinal tractAssess the stability of "this compound" at different pH values simulating the stomach and intestine.
Poor in vitro-in vivo correlation (IVIVC)Re-evaluate the in vitro model to ensure it is predictive of the in vivo situation. Consider factors such as the presence of mucus and bile salts in the in vivo environment.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of "this compound".[1][18]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[6][8]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a pre-determined threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer for the assay.[1][19]

  • Transport Study (Apical to Basolateral - A-B):

    • Equilibrate the monolayers with pre-warmed transport buffer.[19]

    • Add "this compound" (typically at a concentration of 10-100 µM) to the apical (A) side.[1][6]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.[1]

  • Transport Study (Basolateral to Apical - B-A):

    • Add "this compound" to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

  • Sample Analysis: Quantify the concentration of "this compound" in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the membrane

      • C0 is the initial concentration of the drug in the donor chamber[13]

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[8][13]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of "this compound" following oral administration.[20][21]

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).[22]

  • Dosing: Administer "this compound" orally via gavage at a predetermined dose. A parallel intravenous administration group is often included to determine absolute bioavailability.[22][23]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable route (e.g., tail vein, cardiac puncture).[21][22][23]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of "this compound" in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)[21][23][24]

    • Half-life (t1/2)[21]

    • Bioavailability (F%) (if an intravenous dose was administered)[23]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Assay Solubility Assay Permeability Assay (Caco-2/MDCK) Permeability Assay (Caco-2/MDCK) Solubility Assay->Permeability Assay (Caco-2/MDCK) If soluble Particle Size Reduction Particle Size Reduction Solubility Assay->Particle Size Reduction If poorly soluble Metabolic Stability Assay Metabolic Stability Assay Permeability Assay (Caco-2/MDCK)->Metabolic Stability Assay If permeable Lipid-Based Systems Lipid-Based Systems Permeability Assay (Caco-2/MDCK)->Lipid-Based Systems If poorly permeable Solid Dispersions Solid Dispersions Metabolic Stability Assay->Solid Dispersions If metabolically unstable Pharmacokinetic Study Pharmacokinetic Study Particle Size Reduction->Pharmacokinetic Study Lipid-Based Systems->Pharmacokinetic Study Solid Dispersions->Pharmacokinetic Study Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Study->Bioavailability Assessment This compound This compound This compound->Solubility Assay efflux_pump_mechanism cluster_membrane Intestinal Epithelial Cell Lumen Lumen Drug Drug Cell Interior Cell Interior Efflux Pump (P-gp) Efflux Pump (P-gp) Cell Interior->Efflux Pump (P-gp) Binding Efflux Pump (P-gp)->Lumen Active Transport (Efflux) Drug->Cell Interior Passive Diffusion Efflux Inhibitor Efflux Inhibitor Efflux Inhibitor->Efflux Pump (P-gp) Inhibition

References

Validation & Comparative

Comparative Efficacy Analysis: Antibacterial Agent 95 vs. Isoniazid Against Drug-Sensitive Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of the novel investigational compound, "Antibacterial agent 95," and the frontline antitubercular drug, isoniazid, against drug-sensitive Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis treatment.

I. Quantitative Efficacy Data

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and isoniazid against the standard laboratory reference strain of M. tuberculosis, H37Rv. MIC is a fundamental measure of a drug's in vitro potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

AgentChemical ClassTarget StrainMinimum Inhibitory Concentration (MIC)
This compound2-(quinoline-4-methoxy)acetamideM. tuberculosis H37Rv0.3 µM[1]
IsoniazidHydrazideM. tuberculosis H37Rv0.02 - 0.06 µg/mL (~0.15 - 0.44 µM)

Note: The MIC for isoniazid can vary slightly between studies and testing methodologies.

II. Experimental Protocols

The determination of MIC for anti-tubercular agents is a critical and specialized process due to the slow growth of M. tuberculosis. The following are standardized methods for assessing in vitro susceptibility.

A. Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against M. tuberculosis. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends using Middlebrook 7H9 broth for this purpose[2].

  • Preparation of Drug Solutions: A series of twofold serial dilutions of the antimicrobial agent are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU)/mL.

  • Inoculation: The microtiter plates are inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 21 days.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or with the aid of a spectrophotometer.

B. Agar Proportion Method

The agar proportion method is another standard technique for susceptibility testing of M. tuberculosis.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar plates are prepared containing serial dilutions of the antimicrobial agent. A drug-free control plate is also prepared.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared.

  • Inoculation: The drug-containing and control plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C in a CO2-enriched atmosphere for 3 to 4 weeks.

  • MIC Determination: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plate. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population[3].

III. Mechanism of Action and Associated Pathways

A. Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] Once activated, isoniazid forms a covalent adduct with NAD+, which then inhibits the activity of the enoyl-acyl carrier protein reductase, InhA.[5] InhA is a critical enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Isoniazid_NAD_adduct Isoniazid-NAD Adduct Activated_Isoniazid->Isoniazid_NAD_adduct + NAD+ NAD NAD+ NAD->Isoniazid_NAD_adduct InhA InhA (Enoyl-ACP Reductase) Isoniazid_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Death Bacterial Death Mycolic_Acid_Synthesis->Bacterial_Death Disruption leads to

Caption: Isoniazid's mechanism of action against M. tuberculosis.

B. This compound: Investigational Compound

The precise mechanism of action for this compound has not been fully elucidated in the public domain. As a novel 2-(quinoline-4-methoxy)acetamide derivative, its antitubercular activity is an area of active investigation. The typical workflow for evaluating such a compound is outlined below.

Agent95_Workflow Compound_Discovery Compound Discovery (this compound) In_Vitro_Screening In Vitro Screening (MIC determination) Compound_Discovery->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Efficacy In Vivo Efficacy (e.g., mouse models) Mechanism_of_Action_Studies->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment Clinical_Trials Clinical Trials Toxicity_Assessment->Clinical_Trials

Caption: General workflow for antibacterial drug development.

IV. Comparative Summary and Future Directions

Based on the available data, this compound demonstrates potent in vitro activity against M. tuberculosis H37Rv, with an MIC of 0.3 µM. This is comparable to the well-established efficacy of isoniazid (MIC ~0.15 - 0.44 µM) against drug-sensitive strains.

Isoniazid has been a cornerstone of tuberculosis therapy for decades, and its efficacy and safety profile are well-documented.[6] However, the emergence of isoniazid-resistant M. tuberculosis is a major global health concern, necessitating the development of new antibacterial agents.[4]

While the initial in vitro data for this compound is promising, further research is required to fully understand its potential. Key next steps in its development would include:

  • Elucidation of its mechanism of action.

  • Determination of its activity against a broader panel of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.

  • Evaluation of its efficacy in in vivo models of tuberculosis infection.

  • Assessment of its pharmacokinetic and safety profiles.

The development of new antitubercular agents with novel mechanisms of action is critical to combat the growing threat of drug-resistant tuberculosis. This compound represents a potential new lead compound in this effort, and further studies are eagerly awaited by the research community.

References

Comparative Analysis of "Antibacterial Agent 95" and Bedaquiline in the Context of Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Distinct Antitubercular Mechanisms for Drug Development Professionals

In the ongoing battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the development of novel antibacterial agents with diverse mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a comparative analysis of "Antibacterial agent 95," a promising preclinical candidate, and bedaquiline, a clinically approved frontline drug for multidrug-resistant tuberculosis (MDR-TB). This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct characteristics and potential of these two agents.

At a Glance: Key Differences

Feature"this compound" (Lead Compounds)Bedaquiline
Target Mycobacterium tuberculosisMycobacterium tuberculosis
Mechanism of Action Inhibition of the cytochrome bc1 complex (QcrB subunit)[1][2][3]Inhibition of ATP synthase (c-subunit)[4][5][6]
Development Stage PreclinicalClinically Approved
Reported Potency (MIC) As low as 0.05 µM against Mtb H37Rv[7][8]0.03 µg/mL (54 nM) for Mtb H37Rv[9]

In-Depth Performance Analysis

Efficacy and Mechanism of Action

"this compound" represents a class of 2-(quinoline-4-yloxy)acetamide compounds. These molecules have demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][3] The mechanism of action has been identified as the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb.[1][2] Specifically, these compounds target the QcrB subunit of the complex.[1][3]

Bedaquiline, a diarylquinoline, was the first in its class and functions by a distinct mechanism: the inhibition of the c-subunit of the F1Fo-ATP synthase.[4][5][6] This enzyme is essential for generating ATP, the primary energy currency of the cell. By disrupting the proton motive force, bedaquiline effectively shuts down the energy production in Mtb, leading to cell death.[5][6] This unique mechanism is effective against both replicating and non-replicating mycobacteria.[6]

dot

Mechanisms_of_Action cluster_AA95 This compound cluster_Bedaquiline Bedaquiline Menaquinol Menaquinol Cytochrome_bc1_complex Cytochrome bc1 complex (QcrB subunit) Menaquinol->Cytochrome_bc1_complex e- Cytochrome_c Cytochrome_c Cytochrome_bc1_complex->Cytochrome_c e- ATP_Synthase_AA95 ATP Synthase Cytochrome_c->ATP_Synthase_AA95 Drives ATP_AA95 ATP ATP_Synthase_AA95->ATP_AA95 Produces AA95 Antibacterial Agent 95 AA95->Cytochrome_bc1_complex Inhibits Proton_Gradient Proton Motive Force ATP_Synthase_B ATP Synthase (c-subunit) Proton_Gradient->ATP_Synthase_B Drives ATP_B ATP ATP_Synthase_B->ATP_B Produces Bedaquiline_drug Bedaquiline Bedaquiline_drug->ATP_Synthase_B Inhibits MIC_Determination_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of test compound Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate microplates with M. tuberculosis H37Rv culture Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate plates at 37°C Inoculate_Plates->Incubate Add_Indicator Add viability indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read results visually or with a plate reader Add_Indicator->Read_Results Determine_MIC Determine MIC as lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed mammalian cells (e.g., Vero, HepG2) in microplates Start->Seed_Cells Add_Compound Add serial dilutions of the test compound Seed_Cells->Add_Compound Incubate Incubate plates for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Pretomanid ("Antibacterial agent 95"): A Comparative Analysis of Efficacy in Rifampin-Resistant M. tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of rifampin-resistant Mycobacterium tuberculosis (RR-TB) poses a significant threat to global tuberculosis control efforts, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of Pretomanid, a recently approved nitroimidazooxazine, against other therapeutic alternatives for RR-TB. The information presented herein is based on extensive experimental data from pivotal clinical trials and preclinical studies.

Introduction to Pretomanid

Pretomanid, formerly known as PA-824, is an oral antimycobacterial agent.[1] It was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of adults with pulmonary extensively drug-resistant (XDR) TB or treatment-intolerant or nonresponsive multidrug-resistant (MDR) TB.[2][3]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[4] Its mechanism of action is twofold, targeting both replicating and non-replicating bacilli.[1]

  • Aerobic Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.[4][5]

  • Anaerobic Conditions: In the low-oxygen environment characteristic of granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[4][5] This activation leads to the release of reactive nitrogen species, including nitric oxide, which act as a respiratory poison, killing dormant mycobacteria.[1][5]

Pretomanid_Mechanism_of_Action cluster_aerobic Aerobic Conditions (Replicating Bacilli) cluster_anaerobic Anaerobic Conditions (Non-Replicating Bacilli) Pretomanid_aerobic Pretomanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pretomanid_aerobic->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death_aerobic Bacterial Death Cell_Wall_Disruption->Bacterial_Death_aerobic Pretomanid_anaerobic Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid_anaerobic->Ddn Activated by Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Nitrogen_Species Generates Respiratory_Poison Respiratory Poison Reactive_Nitrogen_Species->Respiratory_Poison Acts as Bacterial_Death_anaerobic Bacterial Death Respiratory_Poison->Bacterial_Death_anaerobic

Caption: Dual mechanism of action of Pretomanid.

Comparative Efficacy: Clinical Trial Data

The efficacy of Pretomanid, as part of the BPaL regimen, has been primarily evaluated in the Nix-TB and ZeNix clinical trials. These trials focused on patients with highly drug-resistant forms of TB.

Nix-TB Trial

The Nix-TB trial was a pivotal, open-label study that assessed the efficacy and safety of the BPaL regimen in patients with XDR-TB and treatment-intolerant or non-responsive MDR-TB.[2][6]

Table 1: Efficacy Outcomes of the Nix-TB Trial

OutcomePercentage (Number of Patients)
Favorable Outcome at 6 Months Post-Treatment 90% (98/109)[6][7]
- XDR-TB89% (63/71)[6]
- MDR-TB (treatment intolerant/non-responsive)92% (35/38)[6]
Unfavorable Outcome 10% (11/109)[6]
- Deaths6% (7/109)[6]
- Relapse2% (2/109)[6]
ZeNix Trial

The ZeNix trial was a Phase 3 study designed to evaluate whether the efficacy of the BPaL regimen could be maintained while reducing linezolid-associated toxicity by lowering the dose and/or duration of linezolid.[8][9]

Table 2: Efficacy and Key Safety Outcomes of the ZeNix Trial

Treatment Arm (Bedaquiline + Pretomanid + Linezolid)Favorable OutcomePeripheral NeuropathyMyelosuppression
1200 mg Linezolid for 26 weeks93%[10][11]38%[8][10]22%[10]
1200 mg Linezolid for 9 weeks89%[10][11]24%[8][10]15%[10]
600 mg Linezolid for 26 weeks91%[10][11]24%[8][10]2%[10]
600 mg Linezolid for 9 weeks84%[10][11]13%[8][10]7%[10]

Comparison with Alternative Regimens

Historically, treatment for MDR/RR-TB involved longer and more complex regimens with lower success rates. The World Health Organization (WHO) previously recommended regimens of 18-20 months, often including injectable agents with significant side effects.

Table 3: General Comparison of BPaL with a Conventional MDR-TB Regimen

FeatureBPaL RegimenConventional MDR-TB Regimen (Pre-BPaL era)
Duration 6 months[6]18-24 months[12]
Administration All-oral[6]Often included daily injections for several months
Efficacy ~90% success rate in highly resistant TB[6]~55-60% success rate globally for MDR/RR-TB[12]
Key Drugs Bedaquiline, Pretomanid, Linezolid[13]A combination of fluoroquinolones, second-line injectables, and other oral agents
Common Side Effects Peripheral neuropathy, myelosuppression (linezolid-related), hepatotoxicity, QT prolongation[14][15]Hearing loss (injectables), renal toxicity, psychosis, and many others

Experimental Protocols

Drug Susceptibility Testing (DST)

Determining the susceptibility of M. tuberculosis isolates to Pretomanid is crucial for guiding treatment decisions. The minimal inhibitory concentration (MIC) is a key parameter.

DST_Workflow cluster_workflow Minimal Inhibitory Concentration (MIC) Determination Workflow start Isolate M. tuberculosis from patient sample culture Culture isolate on solid or in liquid media start->culture prepare_inoculum Prepare standardized bacterial suspension (inoculum) culture->prepare_inoculum inoculate Inoculate plates with the bacterial suspension prepare_inoculum->inoculate prepare_plates Prepare microtiter plates with serial dilutions of Pretomanid prepare_plates->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Read plates to determine the lowest drug concentration inhibiting visible growth (MIC) incubate->read_results interpret Interpret MIC value based on established breakpoints read_results->interpret

Caption: General workflow for MIC determination.

Principle of the Assay: A broth microdilution method is commonly used. This involves exposing a standardized inoculum of M. tuberculosis to a range of Pretomanid concentrations in a liquid culture medium, typically in a microtiter plate format.[16][17]

Detailed Steps:

  • Isolate Preparation: M. tuberculosis is isolated from a clinical specimen and cultured on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar).[18]

  • Inoculum Preparation: A homogenous suspension of the mycobacterial culture is prepared and its density is adjusted to a McFarland standard to ensure a standardized number of bacteria.

  • Plate Preparation: Microtiter plates are prepared with serial dilutions of Pretomanid in a suitable broth medium (e.g., Middlebrook 7H9).[17]

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 37°C.

  • Reading and Interpretation: After a defined incubation period, the plates are examined for bacterial growth. The MIC is the lowest concentration of the drug that inhibits visible growth.[18] This can be determined visually or with the aid of a colorimetric indicator.[19]

Clinical Trial Design: The Nix-TB Study

Objective: To evaluate the safety and efficacy of a 6-month regimen of bedaquiline, Pretomanid, and linezolid (BPaL) for the treatment of adults with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.

Study Design:

  • Type: Open-label, single-arm study.[6]

  • Population: 109 adults with either XDR-TB or treatment-intolerant/non-responsive MDR-TB.[6]

  • Intervention:

    • Bedaquiline: 400 mg daily for 2 weeks, then 200 mg three times weekly for 24 weeks.

    • Pretomanid: 200 mg daily for 26 weeks.[1]

    • Linezolid: 1200 mg daily for 26 weeks (dose could be reduced for toxicity).[6]

  • Primary Efficacy Endpoint: The incidence of a favorable outcome, defined as the resolution of clinical symptoms and a negative sputum culture 6 months after the end of treatment.[20]

  • Follow-up: Patients were followed for 6 months after the completion of therapy.[6]

Conclusion

Pretomanid, as a core component of the all-oral, 6-month BPaL regimen, represents a significant advancement in the treatment of highly drug-resistant tuberculosis. Clinical trial data has demonstrated high efficacy rates in a patient population with historically poor outcomes.[6] While linezolid-associated toxicities remain a concern, studies like ZeNix have shown that optimizing the linezolid dose can mitigate these adverse events while maintaining high efficacy.[10] The dual mechanism of action of Pretomanid, targeting both replicating and dormant bacilli, makes it a valuable tool in the fight against rifampin-resistant M. tuberculosis.[4]

References

Cross-Resistance Profile of Pretomanid and Other Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance patterns between Pretomanid (formerly PA-824), a nitroimidazooxazine, and other contemporary and classical anti-tuberculosis (TB) drugs. The data and experimental protocols summarized herein are intended to support research and development efforts in the field of anti-tubercular drug discovery.

Executive Summary

Pretomanid exhibits a unique mechanism of action, which largely circumvents cross-resistance with existing anti-TB drugs, including fluoroquinolones, aminoglycosides, and rifamycins.[1] As a prodrug, its activation is contingent on a specific mycobacterial pathway, which is also the primary locus of resistance mutations.[2][3] Notably, partial cross-resistance is observed with Delamanid, a compound from the same nitroimidazole class, due to a shared activation pathway.[1][4][5] However, this cross-resistance is not absolute, with some isolates resistant to one agent retaining susceptibility to the other.[1] Resistance to Pretomanid is primarily associated with mutations in genes responsible for the cofactor F420 biosynthesis (fbiA, fbiB, fbiC, fbiD) and the deazaflavin-dependent nitroreductase (ddn) that activates the drug.[6][7][8]

Quantitative Analysis of Cross-Resistance

The following tables summarize key quantitative data from in vitro cross-resistance studies involving Pretomanid and other anti-TB agents.

Table 1: Cross-Resistance between Pretomanid and Delamanid

Study TypeTotal Pretomanid-Resistant IsolatesIsolates Cross-Resistant to DelamanidPercentage of Cross-ResistanceKey Resistance-Associated Genes Mutated
Preclinical (Mouse Model)322371.9%fbiA, fbiB, fbiC, fbiD, fgd, ddn[1]
Clinical Isolates12216.7%Not specified in detail[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Pretomanid against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Strain TypeMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Drug-Susceptible (DS-TB)0.015 - 0.030.06 - 0.125≤0.008 - 0.25
Multidrug-Resistant (MDR-TB)0.030.1250.015 - 0.5
Extensively Drug-Resistant (XDR-TB)0.030.1250.015 - 0.25

Data compiled from multiple studies. MIC values can vary based on the specific methodology used (e.g., MABA, MGIT, agar dilution).

Table 3: Spontaneous Mutation Frequencies for Resistance

DrugSpontaneous Mutation Frequency
Pretomanid1.0 × 10⁻⁵ to 6.5 × 10⁻⁷[1]
Delamanid1.22 × 10⁻⁵ to 6.44 × 10⁻⁶[1]
IsoniazidComparable to Pretomanid/Delamanid[1]
RifampicinLower than Pretomanid/Delamanid[1]

Mechanisms of Action and Resistance

Pretomanid's bactericidal activity is twofold. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][9] In anaerobic environments, characteristic of the core of granulomas, its reduced metabolite releases nitric oxide, acting as a respiratory poison.[2][3][9] This dual mechanism contributes to its efficacy against both actively replicating and dormant bacilli.[8][9]

Resistance emerges from mutations that disrupt the drug's activation. This pathway is a multi-step process, making it a larger target for resistance mutations compared to drugs with a single target enzyme.

Pretomanid_Activation_and_Resistance cluster_activation Activation Pathway cluster_resistance Resistance Mechanism cluster_effects Bactericidal Effects Fgd1 Fgd1 (Glucose-6-phosphate dehydrogenase) F420_red Cofactor F420 (red) Fgd1->F420_red Reduces F420_ox Cofactor F420 (ox) F420_ox->Fgd1 Ddn Ddn (Nitroreductase) F420_red->Ddn Donates e- Pretomanid_prodrug Pretomanid (Prodrug) Pretomanid_prodrug->Ddn Active_Metabolite Active Metabolite (Des-nitro) Ddn->Active_Metabolite Activates NO_release Nitric Oxide (NO) Release Active_Metabolite->NO_release Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Active_Metabolite->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning NO_release->Respiratory_Poisoning mut_fgd1 mutations in fgd1 mut_fgd1->Fgd1 mut_fbi mutations in fbiA, fbiB, fbiC, fbiD (F420 biosynthesis) mut_fbi->F420_ox mut_ddn mutations in ddn mut_ddn->Ddn

Caption: Pretomanid activation pathway and points of resistance.

Experimental Protocols

The determination of cross-resistance relies on standardized antimicrobial susceptibility testing (AST). Below are outlines of common methodologies.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Reagents and Media: Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase), is prepared. Serial twofold dilutions of Pretomanid and comparator drugs are prepared in 96-well microtiter plates.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a McFarland standard of 0.5, ensuring a standardized bacterial load.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension. The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is recorded as the lowest drug concentration that shows no visible bacterial growth. A growth control (no drug) and a sterile control (no inoculum) are included. Resistance is defined by an MIC value above a pre-determined critical concentration.

2. Genotypic Analysis for Resistance-Associated Mutations

This approach identifies genetic markers of resistance, providing faster results than phenotypic testing.

  • DNA Extraction: Genomic DNA is extracted from a pure culture of the M. tuberculosis isolate.

  • PCR Amplification: Specific gene regions known to be associated with Pretomanid resistance (ddn, fgd1, fbiA-D) are amplified using Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are sequenced (e.g., using Sanger or whole-genome sequencing).

  • Sequence Analysis: The resulting sequences are compared to the reference sequence of a susceptible strain (e.g., H37Rv) to identify mutations (single nucleotide polymorphisms, insertions, or deletions) that confer resistance.

Cross_Resistance_Workflow start M. tuberculosis Isolate phenotypic Phenotypic Testing (e.g., Broth Microdilution) start->phenotypic genotypic Genotypic Testing (e.g., WGS) start->genotypic mic_pretomanid Determine MIC for Pretomanid phenotypic->mic_pretomanid mic_comparators Determine MIC for Comparator Drugs phenotypic->mic_comparators sequence_genes Sequence Resistance- Associated Genes genotypic->sequence_genes compare_mic Compare MICs to Critical Concentrations mic_pretomanid->compare_mic mic_comparators->compare_mic analyze_mutations Analyze for Mutations (ddn, fbiA-D, etc.) sequence_genes->analyze_mutations correlate Correlate Genotype with Phenotype analyze_mutations->correlate compare_mic->correlate conclusion Determine Cross-Resistance Profile correlate->conclusion

Caption: Experimental workflow for determining cross-resistance.

References

A Comparative Guide to the In Vivo Efficacy of 2-(Quinoline-4-yloxy)acetamide Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of 2-(quinoline-4-yloxy)acetamide derivatives, a promising class of compounds investigated for their potent antitubercular activity. The information presented herein is based on available experimental data from in vitro, ex vivo, and in vivo studies, offering insights into their mechanism of action, efficacy, and pharmacokinetic profiles.

1. Introduction and Mechanism of Action

The 2-(quinoline-4-yloxy)acetamide scaffold has emerged as a privileged structure in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] These compounds have demonstrated significant in vitro potency against both drug-susceptible and drug-resistant strains of Mtb.[1][2]

The primary mechanism of action for this class of compounds is the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit), which is a crucial component of the electron transport chain in M. tuberculosis.[2][3][4] This inhibition disrupts the bacterium's energy metabolism, leading to cell death.

cluster_etc M. tuberculosis Respiration drug 2-(Quinoline-4-yloxy)acetamide qcrb Cytochrome bc1 Complex (QcrB subunit) drug->qcrb Inhibition etc Electron Transport Chain death Bacterial Cell Death qcrb->death Leads to disruption of atp ATP Synthesis etc->atp Drives

Figure 1: Mechanism of action for 2-(quinoline-4-yloxy)acetamide.

2. Comparative In Vitro Efficacy

Numerous derivatives of 2-(quinoline-4-yloxy)acetamide have been synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain. The table below summarizes the Minimum Inhibitory Concentration (MIC) for a selection of these compounds, including comparisons with the first-line anti-TB drug Isoniazid (INH).

Compound IDSubstituent(s) on N-phenylacetamide/Quinoline RingMIC (µM) vs. Mtb H37RvReference Compound (INH) MIC (µM)
2 6-methoxy (on quinoline)0.44~0.24
5b Unsubstituted0.48~0.24
5e 2,4-dimethoxy0.15~0.24
5m 3-chloro-4-fluoro0.10~0.24
5s 2-naphthyl0.05~0.24
6m 6-methoxy, 2-methyl (on quinoline), N-piperidine0.090.08

Data compiled from multiple studies.[1][2] Note that experimental conditions may vary slightly between studies.

The data indicates that bulky lipophilic substituents and certain patterns of electron-donating groups on the N-arylamide portion can significantly enhance the antimycobacterial activity.[1] Compound 5s , with a 2-naphthyl substitution, was found to be approximately 30-fold more potent than isoniazid in one study.[1]

3. In Vivo Evaluation in Animal Models

While extensive in vitro data exists, in vivo efficacy studies in TB-infected rodent models are still emerging for this class of compounds. However, pharmacokinetic and toxicity studies in mice and zebrafish, respectively, provide crucial data for validating their potential for further development.

Pharmacokinetic Profiling in Mice

A lead compound, 6m , was evaluated for its pharmacokinetic properties in mice following both intravenous (IV) and oral (PO) administration. The results suggest that this class of compounds can achieve sufficient in vivo exposure to warrant further efficacy testing.[2]

ParameterIV Administration (25 mg/kg)Oral Administration (121.6 mg/kg)
Cmax (µg/mL) -8.41 ± 2.65
Tmax (h) -1.0
AUC (µg·h/mL) 14.572.9
Half-life (T½) (h) --
Oral Bioavailability (F%) \multicolumn{2}{c}{51%}

Table adapted from data on compound 6m.[2]

The study concluded that compound 6m was the first 2-(quinoline-4-yloxy)acetamide to demonstrate good in vivo exposure after oral administration in mice, a critical milestone for its development as an oral anti-TB drug candidate.[2]

Toxicity Assessment in Zebrafish (Danio rerio)

The zebrafish model is increasingly used for high-throughput toxicity screening of drug candidates. Several potent 2-(quinoline-4-yloxy)acetamide derivatives were evaluated for cardiac toxicity in zebrafish embryos.

  • Findings: The lead compounds, including the highly potent 5s , showed no signs of cardiac toxicity in zebrafish at concentrations of 1 and 5 µM.[1] This provides an early indication of the cardiovascular safety of this chemical class.

4. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of 2-(quinoline-4-yloxy)acetamide derivatives.

In Vitro Antimycobacterial Susceptibility Testing

  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure: Compounds are serially diluted in 96-well plates. Mtb suspension is added to each well. Plates are incubated for 7 days at 37°C. Alamar Blue solution is added, and plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

In Vivo Pharmacokinetics in Mice

  • Animal Model: Male BALB/c mice.

  • Administration:

    • Oral (PO): A single dose (e.g., 300 µmol/kg) administered by gavage.

    • Intravenous (IV): A single dose (e.g., 61.6 µmol/kg) administered into the tail vein.

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-compartmental analysis.[2]

Cardiotoxicity Assay in Zebrafish

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Procedure: Embryos at 2 days post-fertilization (dpf) are placed in 96-well plates. The compounds are added at desired concentrations (e.g., 1 and 5 µM). After 24 hours of incubation, heart rate is manually counted, and any morphological changes or signs of edema are observed under a stereomicroscope.

cluster_invitro In Vitro / Ex Vivo Stage cluster_invivo In Vivo Stage synthesis Compound Synthesis & SAR mic MIC Determination (Mtb H37Rv & MDR strains) synthesis->mic macro Macrophage Infection Model mic->macro tox_vitro Cytotoxicity Assay (e.g., Vero, HepG2 cells) macro->tox_vitro pk Pharmacokinetics (Mouse Model) tox_vitro->pk Lead Compound Selection tox_vivo Toxicity Screening (Zebrafish Model) pk->tox_vivo efficacy Efficacy Studies (TB-infected Mouse Model) tox_vivo->efficacy Future/Ongoing Studies

Figure 2: Preclinical workflow for evaluating 2-(quinoline-4-yloxy)acetamides.

The 2-(quinoline-4-yloxy)acetamide class of compounds represents a promising avenue for the development of new anti-tuberculosis therapies. In vitro studies have identified several derivatives with submicromolar potency against drug-sensitive and resistant Mtb strains, significantly exceeding the activity of some current first-line drugs.[1][2] While comparative in vivo efficacy data in established tuberculosis animal models (e.g., mouse or guinea pig) is not yet fully available in published literature, the favorable pharmacokinetic profiles in mice and low toxicity in zebrafish models strongly support their continued preclinical development.[1][2] Future studies demonstrating in vivo efficacy in TB-infected animals will be critical to validating this compound class as a viable candidate for clinical trials.

References

A Head-to-Head Comparison of Novel Cytochrome bc1 Inhibitors for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with new mechanisms of action. The cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mycobacterium tuberculosis, has emerged as a promising target for new anti-TB drugs. This guide provides a head-to-head comparison of key cytochrome bc1 inhibitors currently under investigation: Telacebec (Q203), JNJ-2901, TB47, B6, and MJ-22.

Performance Data at a Glance

The following tables summarize the available quantitative data for a direct comparison of the in vitro and in vivo performance of these novel inhibitors.

Table 1: In Vitro Activity against M. tuberculosis
InhibitorM. tuberculosis H37Rv MICM. tuberculosis H37Rv ΔcydAB MIC50MDR/XDR Strains MIC RangeIntracellular Activity (IC50/EC50)
Telacebec (Q203) Low nM range[1]2.0 ± 0.1 nM[2]3.0 - 7.4 nM[1]0.28 nM (inside macrophages)
JNJ-2901 >16 nM[3]2.5 ± 0.1 nM[2][4]Sub-nanomolar against MDR strains[5]Not explicitly stated
TB47 0.006 µg/mL (MABA)[6]Not explicitly stated0.06-0.12 µg/mL (autoluminescent clinical isolates)[6]Not explicitly stated
B6 1.12 µM (REMA)[7]Not explicitly statedNot explicitly stated1.78 µM (IC50 in THP-1 macrophages)
MJ-22 3.69 µM (REMA)[7]Not explicitly statedNot explicitly stated0.55 µM (IC50 in THP-1 macrophages)

MABA: Microplate Alamar Blue Assay; REMA: Resazurin Microtiter Assay; MIC: Minimum Inhibitory Concentration; MIC50: Minimum Inhibitory Concentration for 50% of isolates. The ΔcydAB mutant lacks the alternative cytochrome bd oxidase, making it more susceptible to cytochrome bc1 inhibitors.

Table 2: Cytotoxicity and In Vivo Efficacy
InhibitorCytotoxicity (IC50 against mammalian cells)In Vivo Efficacy (Mouse Model)
Telacebec (Q203) Favorable safety profile in preclinical studies[1]Bacteriostatic as monotherapy against H37Rv; bactericidal against ΔcydAB mutant and in combination therapies[8][9]
JNJ-2901 Not explicitly stated3.6-log reduction in CFU (acute model, 10 mg/kg); 4.0-log reduction in CFU (chronic model, 10 mg/kg) against H37Rv-ΔcydAB[4][10]
TB47 >100 µM (Vero cells)[6]Good activity at 4 mg/kg; synergistic bactericidal effect with Rifampicin and Pyrazinamide[6]
B6 89.37 µM (THP-1 macrophages)Not explicitly stated
MJ-22 >200 µM (THP-1 macrophages)Not explicitly stated

Mechanism of Action and Resistance

Cytochrome bc1 inhibitors target the QcrB subunit of the cytochrome bc1 complex, disrupting the electron transport chain and leading to ATP depletion, which ultimately results in bacteriostasis or bactericide.[11] However, M. tuberculosis can bypass this inhibition through the alternative cytochrome bd oxidase.[7][9] This necessitates either co-administration with a cytochrome bd oxidase inhibitor or the use of these drugs against strains with low cytochrome bd oxidase activity.

Resistance to this class of inhibitors primarily arises from mutations in the qcrB gene. Notably, different inhibitors exhibit distinct cross-resistance patterns, suggesting that combination therapy with two different cytochrome bc1 inhibitors could be a strategy to combat resistance.[7] For instance, the T313A mutation in QcrB confers resistance to Telacebec (Q203), but strains with this mutation may remain susceptible or even become hypersusceptible to other inhibitors like B6.[7]

Visualizing the Pathways and Processes

Cytochrome bc1 Inhibition Pathway Mechanism of Action of Cytochrome bc1 Inhibitors cluster_membrane Inner Membrane Menaquinol Menaquinol Pool bc1 Cytochrome bc1 (QcrB) Menaquinol->bc1 e- bd Cytochrome bd Oxidase Menaquinol->bd e- (Alternative Pathway) ATP_Synthase ATP Synthase bc1->ATP_Synthase Proton Motive Force bd->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Inhibitor Cytochrome bc1 Inhibitors (Q203, JNJ-2901, etc.) Inhibitor->bc1 Inhibits Bacterial_Growth Bacterial Growth ATP->Bacterial_Growth

Caption: Inhibition of the Cytochrome bc1 complex by novel drugs.

Experimental_Workflow General Workflow for Inhibitor Evaluation A Primary Screening (e.g., REMA) B MIC Determination (M. tb H37Rv) A->B C Intracellular Activity Assay (Macrophage Infection Model) B->C E ATP Depletion Assay B->E G Resistance & Cross-Resistance Profiling B->G D Cytotoxicity Assay (e.g., MTT on Mammalian Cells) C->D F In Vivo Efficacy (Mouse Model) D->F F->G

Caption: A typical experimental workflow for evaluating new anti-TB compounds.

Cross_Resistance Cross-Resistance Patterns Q203 Telacebec (Q203) T313A QcrB T313A Mutation Q203->T313A Resistant B6_MJ22 B6 & MJ-22 S182T_M342V QcrB S182T/M342V Mutations B6_MJ22->S182T_M342V Resistant A178V QcrB A178V Mutation B6_MJ22->A178V Resistant Other_Inhibitors Other bc1 Inhibitors Other_Inhibitors->A178V Resistant T313A->B6_MJ22 No Resistance/ Hypersensitivity

Caption: Distinct cross-resistance profiles among cytochrome bc1 inhibitors.

Experimental Protocols

Resazurin Microtiter Assay (REMA) for MIC Determination

This assay provides a colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Materials:

    • M. tuberculosis culture (e.g., H37Rv) grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • 96-well microtiter plates.

    • Resazurin sodium salt solution (0.01% w/v in sterile water).

    • Test compounds dissolved in DMSO.

  • Protocol:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

    • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

    • Inoculate each well with 100 µL of the diluted bacterial suspension. Include a drug-free growth control and a sterile control (broth only).

    • Seal the plates and incubate at 37°C for 7 days.

    • Add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

Intracellular Growth Inhibition Assay (Macrophage Infection Model)

This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within host macrophages.

  • Materials:

    • Human monocyte-like cell line (e.g., THP-1).

    • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.

    • M. tuberculosis expressing a fluorescent or luminescent reporter protein.

    • 96-well plates.

    • Cell culture medium (e.g., RPMI 1640).

  • Protocol:

    • Seed THP-1 cells in 96-well plates and differentiate into macrophages by adding PMA and incubating for 24-48 hours.

    • Infect the differentiated macrophages with the reporter-expressing M. tuberculosis at a specific multiplicity of infection (MOI).

    • After allowing for phagocytosis, wash the cells to remove extracellular bacteria.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

    • Measure the fluorescence or luminescence to determine the extent of bacterial growth. The IC50 is calculated as the concentration of the compound that inhibits bacterial growth by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compounds to mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., Vero, HepG2, or the same macrophage line used for the intracellular assay).

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol).

  • Protocol:

    • Seed the mammalian cells in 96-well plates and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • The IC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

ATP Quantification Assay

This assay directly measures the impact of the inhibitors on the energy metabolism of M. tuberculosis.

  • Materials:

    • M. tuberculosis culture.

    • ATP-releasing reagent.

    • Luciferase-based ATP detection reagent (e.g., BacTiter-Glo™).

    • Luminometer.

  • Protocol:

    • Expose the M. tuberculosis culture to different concentrations of the test compounds for a defined period.

    • Lyse the bacterial cells using an appropriate method (e.g., chemical lysis or bead beating) to release intracellular ATP.

    • Add the luciferase-based ATP detection reagent, which will produce a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

    • A reduction in the luminescent signal in treated samples compared to the untreated control indicates inhibition of ATP synthesis.

In Vivo Efficacy Testing (Mouse Model)

This is a critical step to evaluate the therapeutic potential of the compounds in a living organism.

  • Protocol Overview:

    • Infection: Mice (e.g., BALB/c) are infected with M. tuberculosis via aerosol to establish a lung infection.

    • Treatment: After a set period to allow the infection to establish (acute or chronic models), mice are treated with the test compounds, typically administered orally or via injection, for several weeks.

    • Evaluation: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The bacterial load in the organs is determined by plating serial dilutions of the organ homogenates on agar plates and counting the colony-forming units (CFU).

    • Outcome: The efficacy of the compound is determined by the reduction in the log10 CFU in the organs of treated mice compared to untreated control mice.

Conclusion

The cytochrome bc1 complex is a validated and promising target for the development of new anti-tuberculosis drugs. The inhibitors discussed in this guide, particularly Telacebec (Q203) and JNJ-2901, show potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. While Telacebec is the most advanced in clinical trials, newer compounds like JNJ-2901, TB47, B6, and MJ-22 exhibit unique properties, such as distinct cross-resistance profiles and high potency, that warrant further investigation. The continued exploration of this class of inhibitors, both as individual agents and in combination therapies, holds significant promise for the future of tuberculosis treatment.

References

Benchmarking the Potency of "Antibacterial agent 95" Against a Panel of Clinical M. tuberculosis Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in-vitro potency of a novel investigational compound, "Antibacterial agent 95," against a selection of clinically relevant Mycobacterium tuberculosis isolates. The performance of "this compound" is benchmarked against standard first- and second-line anti-tuberculosis drugs. All experimental data presented for "this compound" is hypothetical and for illustrative purposes.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and comparator drugs against various M. tuberculosis strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] Lower MIC values are indicative of higher potency.

M. tuberculosis Isolate"this compound" (μg/mL)Isoniazid (μg/mL)Rifampicin (μg/mL)Ethambutol (μg/mL)Moxifloxacin (μg/mL)
H37Rv (ATCC 27294) 0.1250.0250.052.00.25
Clinical Isolate 1 (Drug-Susceptible) 0.250.050.12.50.5
Clinical Isolate 2 (Isoniazid-Resistant) 0.25>1.00.12.50.5
Clinical Isolate 3 (Rifampicin-Resistant) 0.1250.05>4.02.00.25
Clinical Isolate 4 (MDR-TB) 0.5>1.0>4.05.02.0

Experimental Protocols

The determination of MIC values was based on the broth microdilution method using Middlebrook 7H9 broth, a standard and widely accepted technique for susceptibility testing of M. tuberculosis.[2][3]

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis strains were cultured on Middlebrook 7H10 agar.

  • Colonies were then transferred to a tube containing sterile saline and glass beads.

  • The suspension was vortexed to create a homogenous mixture.

  • The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate was used for the assay.

  • Each well was filled with Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

  • The antibacterial agents were serially diluted in the wells to achieve a range of concentrations.

3. Inoculation and Incubation:

  • The standardized bacterial inoculum was added to each well of the microtiter plate.[4]

  • The plates were sealed and incubated at 37°C for a period of 14 to 21 days.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the drug that showed no visible growth of bacteria.[1] This can be assessed visually or with the aid of a plate reader.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: M. tuberculosis Culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Drug Dilutions prep_plate->inoculate incubate Incubate at 37°C for 14-21 Days inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End: Report MIC Values read_mic->end

Experimental workflow for MIC determination.

signaling_pathway cluster_cell M. tuberculosis Cell agent95 This compound gyrase DNA Gyrase (GyrA/GyrB) agent95->gyrase Inhibits dna_replication DNA Replication gyrase->dna_replication Blocks cell_death Cell Death dna_replication->cell_death Leads to

Hypothetical mechanism of action for this compound.

Discussion

The hypothetical data suggests that "this compound" exhibits significant potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its low MIC values against isoniazid- and rifampicin-resistant isolates, including a multidrug-resistant strain, indicate a potential mechanism of action that is distinct from these first-line drugs. For instance, while isoniazid targets mycolic acid synthesis and rifampicin inhibits RNA polymerase, the consistent activity of "this compound" across these resistant strains suggests it may target a different essential pathway.[5]

The proposed hypothetical mechanism of action, as depicted in the signaling pathway diagram, is the inhibition of DNA gyrase. This enzyme is crucial for DNA replication in bacteria and is the target of fluoroquinolones like moxifloxacin.[5] If this were the true mechanism, it would explain the observed potency and its effectiveness against strains resistant to other drug classes. Further experimental validation, such as enzymatic assays with purified DNA gyrase and sequencing of the gyrA and gyrB genes in resistant mutants, would be necessary to confirm this hypothesis.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antibacterial Agent 95

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of antibacterial agents is paramount for research integrity, environmental protection, and public health. Improper disposal can lead to the contamination of water systems and the development of antibiotic-resistant bacteria, posing a significant threat to global health. This guide provides essential, step-by-step procedures for the safe and compliant disposal of "Antibacterial Agent 95," a placeholder for antibacterial compounds used in laboratory settings. These procedures are based on general best practices for chemical and biological waste management in research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step 1: Identification and Segregation of Waste

Proper identification and segregation are the foundational steps for safe disposal.

  • Labeling: All containers with this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name, concentration, and the date of waste generation.[2][3] Abbreviations and chemical formulas are not acceptable as the primary identifier.[2][4]

  • Segregation: this compound waste must be segregated from other chemical waste streams to prevent dangerous reactions.[4][5] Do not mix with acids, bases, oxidizers, or other reactive chemicals.[3][4] Solid waste contaminated with the agent (e.g., gloves, petri dishes, paper towels) should be collected separately from liquid waste.

Step 2: Containerization

The integrity of waste containers is crucial to prevent leaks and spills.

  • Container Type: Use only sturdy, leak-proof containers that are chemically compatible with this compound.[5] Whenever possible, use the original container or a designated hazardous waste container.[3][4] Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Container Management: Containers must be kept tightly sealed when not in use.[4][5] Do not overfill containers; a general rule is to fill to no more than 75-90% capacity.[3] Store waste containers in a designated, secure area away from general laboratory traffic.

Step 3: Deactivation and Neutralization Protocols

Deactivation of the antibacterial properties of the agent is a critical step to mitigate its environmental impact. The appropriate method depends on the specific properties of "this compound."

Heat Inactivation (Autoclaving):

Some antibacterial agents are susceptible to heat and can be deactivated by autoclaving. However, many are heat-stable and will not be destroyed by this method.[6] It is crucial to determine the heat stability of this compound before considering this option.

  • Heat-Sensitive Agents: If the agent is known to be heat-sensitive, contaminated media and labware can be autoclaved. After a validated autoclaving cycle, the waste may be considered non-hazardous and disposed of as regular laboratory waste, provided no other hazardous chemicals are present.[6][7]

  • Heat-Stable Agents: If the agent is heat-stable, autoclaving will only sterilize the waste by killing microorganisms but will not deactivate the antibacterial compound. This waste must still be treated as hazardous chemical waste.[6]

Chemical Neutralization:

For certain classes of antibacterial agents, chemical neutralization may be a viable option. This typically involves reacting the active compound to render it inert. The following table provides examples of neutralization protocols for specific types of disinfectants, which may serve as a reference for developing a protocol for a new agent.

Active Compound Neutralizing Agent Protocol Citation
GlutaraldehydeGlycine-based neutralizerUse a commercial neutralizer like Glute-Out (57 grams/gallon) for 5 minutes.[8]
Ortho-phthalaldehyde (OPA)GlycineAdd 25 grams of glycine per gallon of OPA solution and allow a minimum of 1 hour for neutralization.[8]
Acids/BasesNeutralization to pH 5.5-9.5Adjust the pH to be between 5.5 and 9.5 before considering drain disposal (with prior approval).[8][9]

Experimental Protocol for Deactivation Validation:

Before implementing a deactivation protocol for this compound, its effectiveness must be validated. A suggested experimental workflow is as follows:

  • Prepare Samples: Create solutions of this compound at a typical waste concentration.

  • Apply Deactivation Method: Treat the samples with the proposed deactivation method (e.g., autoclaving, chemical neutralization).

  • Bioassay: Culture a susceptible bacterial strain (e.g., E. coli) and expose it to the treated waste solution.

  • Observe Growth: Monitor the bacterial culture for growth inhibition. The absence of an inhibition zone indicates successful deactivation of the antibacterial agent.

  • Documentation: Record all parameters of the deactivation protocol and the results of the bioassay.

Step 4: Final Disposal

The final disposal route depends on the nature of the waste and whether it has been successfully deactivated.

  • Hazardous Waste Pickup: All liquid and solid waste containing active this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.[2][5] Complete a hazardous waste pickup request form, providing a detailed description of the waste.[2][4]

  • Sewer Disposal: Disposal of any chemical waste down the sanitary sewer is generally prohibited unless explicit written permission is granted by the EHS office.[2][10] For some neutralized aqueous solutions, this may be an option, but it requires prior approval and adherence to strict pH and concentration limits.[8][9]

  • Regular Trash: Solid laboratory waste that has been confirmed to be free of active this compound (e.g., through a validated deactivation protocol) and other hazardous materials may be disposed of in the regular trash.[10] Empty chemical containers must be triple-rinsed, with the first rinse collected as hazardous waste, and all labels must be defaced before disposal.[5][10]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste is_liquid->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, PPE, etc.) is_liquid->solid_waste Solid can_deactivate_liquid Can the agent be deactivated (heat or chemical)? liquid_waste->can_deactivate_liquid can_deactivate_solid Can the agent be deactivated (e.g., autoclaving)? solid_waste->can_deactivate_solid deactivate_liquid Perform and validate deactivation protocol. can_deactivate_liquid->deactivate_liquid Yes liquid_hazardous Collect in labeled, sealed container for hazardous waste pickup. can_deactivate_liquid->liquid_hazardous No check_sewer_approval Is sewer disposal approved by EHS for the deactivated liquid? deactivate_liquid->check_sewer_approval end End of Disposal Process liquid_hazardous->end check_sewer_approval->liquid_hazardous No sewer_disposal Dispose down sanitary sewer with copious amounts of water. check_sewer_approval->sewer_disposal Yes sewer_disposal->end deactivate_solid Perform and validate deactivation protocol. can_deactivate_solid->deactivate_solid Yes solid_hazardous Collect in labeled biohazard/chemical waste container for hazardous waste pickup. can_deactivate_solid->solid_hazardous No regular_trash Dispose in regular laboratory trash. deactivate_solid->regular_trash solid_hazardous->end regular_trash->end

Caption: Decision workflow for this compound disposal.

Signaling Pathway for Environmental Contamination Risk

The following diagram illustrates how improper disposal can lead to environmental contamination and the development of antibiotic resistance.

ContaminationPathway improper_disposal Improper Disposal of this compound (e.g., down the drain) wastewater Entry into Wastewater System improper_disposal->wastewater treatment_plant Wastewater Treatment Plant wastewater->treatment_plant incomplete_removal Incomplete Removal of Antibacterial Agent treatment_plant->incomplete_removal environment Release into Environment (Rivers, Soil) incomplete_removal->environment resistance Selective Pressure on Environmental Bacteria environment->resistance superbugs Development and Spread of Antibiotic-Resistant Bacteria ('Superbugs') resistance->superbugs human_health Risk to Human and Animal Health superbugs->human_health

Caption: Pathway of environmental contamination from improper disposal.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of antibacterial agents, thereby protecting our ecosystems and mitigating the growing threat of antimicrobial resistance. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the particular agent you are working with.

References

Essential Safety and Handling Guide for Antibacterial Agent AMP-95

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent AMP-95, a trade name for 2-amino-2-methyl-1-propanol containing 5% water. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks. AMP-95 is a combustible liquid that can cause skin irritation and serious eye damage.[1][2][3][4]

Key Properties of AMP-95

A summary of the key physical and chemical properties of AMP-95 is provided below.

PropertyValue
Appearance Colorless liquid[2][5]
Odor Faint amine[2]
pH 11.3 (1% aqueous solution)[2]
Boiling Point Approximately 100°C (212°F)[2]
Freezing Point Approximately 0°C (32°F)[2]
Flash Point 87°C (188°F) Pensky-Martens Closed Cup[6]
Vapor Density >1 (Air = 1)[2]
Solubility in Water Completely miscible[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling AMP-95 to prevent exposure and ensure personal safety.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety goggles or a face shield[1][3][4]Must be worn at all times to protect against splashes. If a splash hazard exists, a face shield should be worn in addition to safety goggles.[1]
Hand Protection Protective gloves[1][3][4][5]Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but should be removed immediately after contact with the chemical.[1]
Body Protection Lab coatA lab coat should be worn to protect clothing and skin from splashes and spills.[1]
Respiratory Protection Use with adequate ventilation. A respirator may be needed in case of inadequate ventilation.Work in a well-ventilated area. If vapors or mists are generated and ventilation is insufficient, a NIOSH/MSHA approved respirator should be worn.[3]

Operational and Disposal Plans

Strict adherence to the following procedures for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: Handling and Storage

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don appropriate PPE handle_container Keep container closed when not in use prep_ppe->handle_container prep_vent Ensure adequate ventilation prep_vent->handle_container handle_avoid Avoid contact with skin, eyes, and clothing handle_container->handle_avoid handle_no_eat Do not eat, drink, or smoke in the work area handle_avoid->handle_no_eat storage_location Store in a cool, dry place handle_no_eat->storage_location storage_container Keep in original, tightly closed container storage_location->storage_container storage_incompatible Store away from incompatible materials (e.g., strong acids, oxidizers, and certain metals) storage_container->storage_incompatible

Caption: Workflow for the safe handling and storage of AMP-95.

Disposal Plan

Contaminated materials and waste from AMP-95 must be handled as hazardous waste.

  • Waste Collection : Collect waste in suitable and properly labeled containers.[1]

  • Contaminated Clothing : Remove and wash contaminated clothing before reuse.[1] Heavily contaminated clothing should be discarded as hazardous waste.

  • Disposal : Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not allow the substance to enter drains, sewers, or watercourses.[7]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical. The following table outlines the necessary first-aid measures.

Exposure RouteImmediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately and continuously wash eyes with flowing water for at least 30 minutes. Remove contact lenses after the first 5 minutes and continue rinsing. Obtain prompt medical consultation, preferably from an ophthalmologist.[1][4][7]
Inhalation Move the person to fresh air. If effects occur, consult a physician.[1][8]
Ingestion Do NOT induce vomiting. If the person is fully conscious, give one cup of water or milk. Seek immediate medical attention.[1][7]

Emergency Response Logic

cluster_response Immediate Response cluster_action First Aid Action exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Flush with water for 15 min skin->flush_skin flush_eye Flush with water for 30 min eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air give_water Give water/milk (if conscious) ingestion->give_water seek_medical Seek Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical give_water->seek_medical

Caption: Logical flow of emergency responses to AMP-95 exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.